2-TEDC
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-TEDC: A Potent Lipoxygenase Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,2,2-trichloroethoxy)carbonyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as 2-TEDC, has been identified as a potent inhibitor of several lipoxygenase (LOX) enzymes. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.
Core Mechanism of Action
This compound functions as a multi-potent inhibitor of the lipoxygenase enzyme family, with significant activity against 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX)[1][2][3]. These enzymes are critical mediators in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes and hydroxyeicosatetraenoic acids (HETEs). By inhibiting these enzymes, this compound effectively blocks the synthesis of these inflammatory signaling molecules.
The inhibitory activity of this compound is concentration-dependent, with specific potencies observed for each of the targeted lipoxygenase isoforms. This targeted inhibition of the lipoxygenase pathway makes this compound a valuable tool for research into inflammatory diseases such as atherosclerosis[1].
Quantitative Inhibitory Activity
The potency of this compound as a lipoxygenase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against various LOX isoforms.
| Enzyme Target | IC50 (µM) |
| 5-Lipoxygenase | 0.09[1][2][3] |
| 12-Lipoxygenase | 0.013[1][2][3] |
| 15-Lipoxygenase | 0.5[1][2][3] |
Signaling Pathway Inhibition
This compound exerts its effect by intervening in the arachidonic acid cascade. The following diagram illustrates the points of inhibition within this pathway.
Caption: Inhibition of Lipoxygenase Pathways by this compound.
Experimental Protocols
The following is a representative protocol for determining the IC50 of this compound against lipoxygenase enzymes, based on methodologies described in the literature for similar inhibitors.
Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This assay measures the production of hydroperoxides from a fatty acid substrate, which is catalyzed by lipoxygenase. The formation of a conjugated diene system in the product results in an increase in absorbance at 234 nm.
Materials:
-
Purified 5-, 12-, or 15-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the lipoxygenase enzyme in Tris-HCl buffer.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a quartz cuvette, combine the Tris-HCl buffer and the this compound solution at the desired final concentration.
-
Add the lipoxygenase enzyme solution to the cuvette and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the change in absorbance at 234 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to a vehicle control (DMSO without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of an inhibitor.
Caption: General workflow for IC50 determination of a lipoxygenase inhibitor.
Conclusion
This compound is a potent, multi-target inhibitor of the 5-, 12-, and 15-lipoxygenase enzymes. Its ability to block the production of pro-inflammatory mediators makes it a significant compound for research in inflammation and related therapeutic areas. The experimental protocols outlined provide a framework for the further investigation and characterization of this compound and similar lipoxygenase inhibitors.
References
2-TEDC CAS number and supplier information
CAS Number: 132465-10-2
This technical guide provides an in-depth overview of 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC), a potent lipoxygenase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, suppliers, and experimental applications.
Core Compound Information
This compound is a well-characterized inhibitor of multiple lipoxygenase (LOX) enzymes, which are key players in the metabolism of polyunsaturated fatty acids and are implicated in various physiological and pathological processes.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 132465-10-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₆H₁₃NO₄S | [1][3][5] |
| Molecular Weight | 315.34 g/mol | [1][3] |
| Alternate Names | 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate, EDC | [2][3][6] |
| Purity | ≥99% | [1][6] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol. | [1] |
| Storage | Desiccate at +4°C. | [1][6] |
Biological Activity
This compound is a potent inhibitor of 5-, 12-, and 15-lipoxygenase.[1][2][3][4][6][7]
| Target | IC₅₀ | Reference |
| 5-Lipoxygenase (5-LO) | 0.09 µM | [1][2][4][6][7] |
| 12-Lipoxygenase (12-LO) | 0.013 µM | [1][2][4][6][7] |
| 15-Lipoxygenase (15-LO) | 0.5 µM | [1][2][4][6][7] |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | 7.99 µM | [2] |
Supplier Information
This compound is available from several reputable suppliers for research purposes. It is important to note that this product is intended for laboratory research use only and not for human or veterinary use.
-
R&D Systems (Tocris Bioscience): Catalog # 0645 (Note: This product has been discontinued, but the information is retained for reference)[1]
-
Cayman Chemical: [2]
-
DC Chemicals: [4]
-
Fisher Scientific (distributor for Tocris Bioscience): [7]
-
Lab On A Chip: [8]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Lipoxygenase Inhibition Assay
This protocol is adapted from studies characterizing the inhibitory effects of compounds on lipoxygenase activity.
Objective: To determine the in vitro inhibitory activity of this compound against lipoxygenase.
Materials:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
This compound
-
Borate (B1201080) buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Prepare a solution of soybean lipoxygenase in borate buffer.
-
Prepare various concentrations of this compound.
-
In a cuvette, mix the lipoxygenase solution with a specific concentration of this compound or a vehicle control.
-
Incubate the mixture at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over time. The increase in absorbance corresponds to the formation of hydroperoxides.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Axon Degeneration Assay
This protocol is based on research investigating the role of 12/15-lipoxygenase in axon degeneration.
Objective: To assess the protective effect of this compound on axon degeneration following nerve growth factor (NGF) withdrawal.
Materials:
-
Primary rat dorsal root ganglion (DRG) neurons
-
Nerve Growth Factor (NGF)
-
This compound
-
Compartmentalized culture chambers
-
Microscope for imaging
Procedure:
-
Culture DRG neurons in compartmentalized chambers, allowing axons to grow into a separate compartment from the cell bodies.
-
Induce axon degeneration by withdrawing NGF from the axonal compartment.
-
Treat the axons with various concentrations of this compound.
-
After a set incubation period, fix and stain the neurons to visualize the axons.
-
Quantify the extent of axon degeneration in the presence and absence of this compound. An EC₅₀ value for the protective effect can be determined.
SARS-CoV-2 RdRp Inhibition Assay
This protocol is a generalized approach based on the identification of this compound as an inhibitor of SARS-CoV-2 RdRp.
Objective: To determine the inhibitory activity of this compound against SARS-CoV-2 RNA-dependent RNA polymerase.
Materials:
-
Recombinant SARS-CoV-2 RdRp enzyme complex (nsp12/7/8)
-
RNA template
-
Nucleotide triphosphates (NTPs), including a labeled NTP for detection
-
This compound
-
Assay buffer
-
Detection system (e.g., fluorescence or radioactivity reader)
Procedure:
-
In a reaction plate, combine the RdRp enzyme complex, RNA template, and different concentrations of this compound or a vehicle control in the assay buffer.
-
Initiate the RNA polymerization reaction by adding the NTP mix.
-
Incubate the reaction at an optimal temperature for a specific duration.
-
Stop the reaction and measure the amount of newly synthesized RNA using the detection system.
-
Calculate the percentage of RdRp inhibition for each concentration of this compound to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: Signaling pathway of 12/15-lipoxygenase-mediated axon degeneration and its inhibition by this compound.
References
- 1. jneurosci.org [jneurosci.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Identification of 12/15-Lipoxygenase as a Regulator of Axon Degeneration through High-Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing screen to identify inhibitors of the RNA polymerase (nsp12) and helicase (nsp13) from SARS-CoV-2 replication and transcription complex [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
The Discovery and Scientific Journey of 2-TEDC: A Potent Lipoxygenase Inhibitor
A deep dive into the origins, experimental validation, and therapeutic potential of 2-(2,3,5-trihydroxy-6-ethyl-7,8-dimethyl-1,4-dihydronaphthalen-1-yl)acetate (2-TEDC), a notable inhibitor of lipoxygenase enzymes, reveals its roots in the exploration of caffeic acid derivatives and its subsequent characterization as a powerful anti-inflammatory candidate.
Discovery and Historical Context
The story of this compound begins with a 1991 publication in the Journal of Medicinal Chemistry by a team of researchers led by H. Cho. This seminal paper, titled "Novel Caffeic Acid Derivatives: Extremely Potent Inhibitors of 12-Lipoxygenase," laid the groundwork for the discovery of a new class of lipoxygenase inhibitors.[1] While the publication focused on the broader family of caffeic acid analogs, it was within this research that the compound later identified as this compound emerged as a particularly potent inhibitor of 12-lipoxygenase, an enzyme implicated in inflammatory processes.
Subsequent commercial availability and further studies have solidified its identity and inhibitory profile against multiple lipoxygenase isoforms.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid found in cell membranes. The action of LOXs on arachidonic acid leads to the production of leukotrienes and other lipid mediators that are key players in the inflammatory response. By inhibiting these enzymes, compounds like this compound can effectively block the production of these pro-inflammatory molecules, thereby exerting an anti-inflammatory effect.
The arachidonic acid cascade is a central pathway in inflammation. As illustrated in the diagram below, arachidonic acid can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway. This compound specifically targets the LOX pathway, reducing the synthesis of leukotrienes.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against several lipoxygenase isoforms. The half-maximal inhibitory concentrations (IC50) highlight its efficacy, particularly against 12-lipoxygenase.
| Enzyme Target | IC50 Value (µM) |
| 5-Lipoxygenase | 0.09[2] |
| 12-Lipoxygenase | 0.013[2] |
| 15-Lipoxygenase | 0.5[2] |
| Table 1: Inhibitory Potency of this compound against Lipoxygenase Isoforms |
Detailed Experimental Protocols
The characterization of this compound as a lipoxygenase inhibitor relies on robust in vitro assays. The following sections detail the typical methodologies employed.
Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of lipoxygenase. A common method involves monitoring the formation of hydroperoxides from a fatty acid substrate, such as linoleic acid or arachidonic acid.
Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, leading to the formation of conjugated dienes, which absorb light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.
General Protocol:
-
Enzyme Preparation: A solution of the target lipoxygenase isoform (e.g., from rat platelets for 12-LOX) is prepared in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or a vehicle control, typically DMSO) for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
Data Acquisition: The change in absorbance at 234 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
To assess the selectivity of this compound, its inhibitory activity against COX-1 and COX-2 is typically evaluated.
Principle: COX activity can be measured by quantifying the production of prostaglandins, such as Prostaglandin E2 (PGE2), from arachidonic acid. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA).
General Protocol:
-
Enzyme and Inhibitor Incubation: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of this compound or a vehicle control.
-
Reaction Initiation: Arachidonic acid is added to start the reaction.
-
Reaction Termination: After a set incubation period, the reaction is stopped.
-
PGE2 Quantification: The amount of PGE2 produced is measured using a competitive ELISA kit.
-
Data Analysis: The IC50 value is calculated based on the reduction in PGE2 production at different inhibitor concentrations.
In Vivo Studies and Therapeutic Potential
While the primary literature on this compound focuses on its in vitro activity, studies on related caffeic acid derivatives have demonstrated in vivo anti-inflammatory effects in animal models.[3] For instance, in models of carrageenan-induced paw edema in mice, administration of caffeic acid analogs has been shown to reduce swelling and levels of pro-inflammatory cytokines.[3] These findings suggest that this compound, as a potent lipoxygenase inhibitor, holds promise for the development of novel anti-inflammatory therapies for conditions such as arthritis, asthma, and other inflammatory disorders. Further in vivo studies are warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and safety.
Conclusion
The discovery of this compound as a potent lipoxygenase inhibitor, originating from the exploration of caffeic acid derivatives, marks a significant contribution to the field of anti-inflammatory research. Its high potency, particularly against 12-lipoxygenase, underscores its potential as a valuable tool for studying the role of this enzyme in disease and as a lead compound for the development of new therapeutic agents. Future research will likely focus on its in vivo efficacy, selectivity profile in more complex biological systems, and its potential for clinical application.
References
The Role of 12-Lipoxygenase in Neuronal Degeneration: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Lipoxygenase (12-LOX), an enzyme centrally involved in the metabolism of polyunsaturated fatty acids, is emerging as a critical mediator in the pathophysiology of several neurodegenerative diseases. Upregulation and hyperactivity of 12-LOX have been strongly implicated in the progression of Alzheimer's disease, ischemic stroke, and Parkinson's disease. This enzyme contributes to neuronal damage through multiple mechanisms, including the induction of oxidative stress, direct mitochondrial damage, and modulation of inflammatory pathways. This technical guide provides an in-depth overview of the role of 12-LOX in neuronal degeneration, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and the development of novel therapeutic strategies targeting this enzymatic pathway.
Introduction to 12-Lipoxygenase and its Role in the Central Nervous System
The lipoxygenase (LOX) family of enzymes catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1] In the central nervous system (CNS), the 12/15-lipoxygenase (12/15-LOX) isoform is of particular interest. Unlike other lipoxygenases, 12/15-LOX can directly oxidize lipids within cellular membranes, leading to direct organelle damage, most notably to mitochondria.[2] This direct mechanism of action positions 12-LOX as a potent initiator and amplifier of cellular damage in the context of neurodegenerative processes.[2][3]
Under physiological conditions, 12-LOX activity is tightly regulated. However, in pathological states characterized by oxidative stress and inflammation, its expression and activity are significantly upregulated in both neurons and glial cells.[1][4] This upregulation has been observed in post-mortem brain tissues of Alzheimer's disease patients and in animal models of stroke and Parkinson's disease.[4][5] The enzymatic products of 12-LOX, primarily 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE), act as signaling molecules that can further propagate inflammatory responses and contribute to neuronal cell death.[6]
Quantitative Data on 12-Lipoxygenase in Neuronal Degeneration
The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the impact of 12-LOX on various aspects of neurodegeneration.
Table 1: Effect of 12-LOX Inhibitors on Neuronal Cell Viability and Oxidative Stress
| Cell Line | Insult | 12-LOX Inhibitor | Concentration | Outcome Measure | Result | Citation |
| HT22 | Glutamate (5 mM) | Baicalein | 10 µM | LDH Release | Significant reduction in cell death | [6] |
| HT22 | Glutamate (5 mM) | AA-861 | 5 µM | LDH Release | Significant reduction in cell death | [6] |
| HT22 | High Glucose | Baicalein | 3 µmol/L | Cell Survival Rate | Increased from 69.39% to 90.69% | [7] |
| HT22 | H₂O₂ | Brozopine (BZP) | 10, 20, 40 µM | Cell Viability | Dose-dependent increase in cell viability | [4] |
Table 2: Impact of 12-LOX Inhibition on Infarct Volume in Stroke Models
| Animal Model | Ischemia Model | 12-LOX Inhibitor | Dose | Time of Administration | Infarct Volume Reduction | Citation |
| Mouse | Permanent Focal Ischemia | ML351 | - | 2 hours post-ischemia | ~30% | [3] |
| Mouse | Transient Focal Ischemia | LOXBlock-1 | 50 mg/kg | 4 hours post-ischemia | Significant reduction | [8][9] |
| Mouse | Ischemia/Reperfusion | ML351 | 50 mg/kg | At recanalization | ~51% (at 6h), ~46% (at 24h), ~38% (at 72h) | [2] |
Table 3: Alterations in 12-LOX and its Metabolites in Neurodegenerative Diseases
| Disease | Brain Region/Fluid | Analyte | Change vs. Control | Citation |
| Alzheimer's Disease | Frontal and Temporal Cortex | 12/15-LOX Protein | Increased | [4][10] |
| Alzheimer's Disease | Frontal and Temporal Cortex | 12/15-HETEs | Markedly Elevated | [4][10] |
| Ischemic Stroke | Ischemic Mouse Brain | 12-HETE | Increased | [9] |
| Ischemic Stroke | Human Brain (peri-infarct) | 12/15-LOX Protein | Increased | [9] |
| Diabetic Cognitive Dysfunction | Rat Brain | 12/15-LOX Protein | Significantly Increased | [7] |
| Diabetic Cognitive Dysfunction | Rat Brain | 12(S)-HETE | Significantly Increased | [7] |
Table 4: Effects of 12-LOX on Alzheimer's Disease Pathology in Animal Models
| Animal Model | Intervention | Outcome Measure | Result | Citation |
| Tg2576 mice | 12/15-LOX overexpression | Tau phosphorylation (Ser202/Thr205, Ser396) | Increased | [6] |
| 3xTg-AD mice | PD146176 (12/15-LOX inhibitor) | Aβ peptides and plaque burden | Reduced | [3] |
| 3xTg-AD mice | PD146176 (12/15-LOX inhibitor) | Tau phosphorylation and insoluble tau | Reduced | [3][7] |
Signaling Pathways Involving 12-Lipoxygenase in Neuronal Degeneration
The detrimental effects of 12-LOX in neurons are mediated through several interconnected signaling pathways. A primary mechanism involves the induction of oxidative stress and direct mitochondrial damage.
Oxidative Stress and Mitochondrial Dysfunction
Under conditions of cellular stress, such as glutathione (B108866) depletion, 12-LOX is activated. The enzyme can then directly peroxidize mitochondrial membranes, leading to a breakdown of the mitochondrial membrane potential, release of cytochrome c, and increased production of reactive oxygen species (ROS). This creates a vicious cycle of amplifying oxidative stress, ultimately leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Contribution of Lipoxygenase Isozymes to Nigrostriatal Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification and correlation of amyloid-β plaque load, glial activation, GABAergic interneuron numbers, and cognitive decline in the young TgF344-AD rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 12-15Lipoxygenase is a modulator of Alzheimer’s related tau pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linking Alpha-Synuclein Properties with Oxidation: A hypothesis on a mechanism underling cellular aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. The Role of Lipids in Parkinson’s Disease [ouci.dntb.gov.ua]
An Inquiry into "2-TEDC": Navigating the Frontiers of Atherosclerosis Research
A comprehensive search of available scientific literature and public databases has revealed no specific compound identified as "2-TEDC" (2-(2,3,4-trihydroxyphenyl)ethyl)dohepta-4,6-dienoic acid) with a documented role in atherosclerosis research. This indicates that "this compound" may be a novel, yet-to-be-published compound, a proprietary internal designation not in the public domain, or potentially an error in nomenclature.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of this compound's function in the study of atherosclerosis. However, the absence of publicly accessible data, including quantitative experimental results, established protocols, and defined signaling pathways, precludes the creation of the requested detailed report.
Atherosclerosis is a complex, chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the walls of arteries, leading to the formation of plaques.[1][2] Research into this multifactorial disease is vast and explores various aspects, including lipid metabolism, endothelial dysfunction, and inflammation.[3][4][5][6] The search for novel therapeutic agents often involves the investigation of compounds that can modulate these key pathological processes.
While the specific molecule "this compound" remains elusive in the context of atherosclerosis, it is worth noting that compounds with similar structural features, such as polyphenols, are of significant interest in cardiovascular research. For instance, certain phenolic compounds found in dietary sources have been investigated for their potential anti-inflammatory and antioxidant properties, which are relevant to combating atherosclerosis. One study identified a compound, 3,4-DHPEA-EDA, which demonstrated anti-inflammatory effects on vascular endothelial cells by inhibiting the secretion of the proinflammatory chemokine CCL2 and reducing monocyte adhesion.
In the absence of specific information on this compound, this guide will provide a general framework that researchers can utilize when investigating a novel compound's role in atherosclerosis. This includes outlining common experimental models, key signaling pathways to investigate, and the types of quantitative data that are crucial for evaluating therapeutic potential.
General Methodologies in Atherosclerosis Research
When investigating a novel compound for its anti-atherosclerotic properties, a series of in vitro and in vivo experiments are typically conducted.
In Vitro Assays
-
Endothelial Cell Culture: Primary human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are used to model the inner lining of blood vessels. These cells can be stimulated with inflammatory agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce an inflammatory state. The test compound's ability to counteract these effects is then measured.
-
Macrophage Culture: Cell lines such as THP-1 (a human monocytic cell line) can be differentiated into macrophages. These cells are central to the development of atherosclerosis as they take up modified lipoproteins to become foam cells.[7] Experiments can assess the compound's effect on lipid uptake, inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α), and cholesterol efflux.
-
Smooth Muscle Cell Culture: Vascular smooth muscle cells (VSMCs) are also involved in plaque formation.[2] The effect of a test compound on VSMC proliferation and migration can be evaluated.
In Vivo Models
Genetically modified mouse models are the most predominantly used for studying experimental atherosclerosis due to their rapid reproduction and the ease of genetic manipulation.[8]
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack ApoE, a protein crucial for lipoprotein metabolism, leading to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions.[9]
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: These mice lack the LDL receptor, which also results in high levels of LDL cholesterol and the formation of atherosclerotic plaques, particularly when fed a high-fat diet.[9][10]
Key Signaling Pathways in Atherosclerosis
Atherosclerosis is driven by a complex network of signaling pathways. A novel therapeutic candidate would ideally modulate one or more of these pathways to exert its protective effects.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Its activation in endothelial cells and macrophages leads to the expression of pro-inflammatory cytokines and adhesion molecules that promote leukocyte recruitment to the arterial wall.
-
Toll-Like Receptor (TLR) Signaling: TLRs are a class of receptors that recognize pathogen-associated molecular patterns and endogenous danger signals, leading to the activation of inflammatory responses. TLR signaling, particularly through TLR2 and TLR4, has been implicated in hyperlipidemia-induced inflammation in atherosclerosis.[11]
-
NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[12][13]
Illustrative Diagrams of Atherosclerosis-Related Pathways
While diagrams specific to "this compound" cannot be generated, the following Graphviz diagrams illustrate general experimental workflows and signaling pathways commonly studied in atherosclerosis research.
Caption: General experimental workflow for evaluating a novel compound in atherosclerosis research.
Caption: Simplified NF-κB signaling pathway and a hypothetical point of intervention for a therapeutic compound.
Conclusion
While the specific compound "this compound" could not be identified within the public domain of atherosclerosis research, the established methodologies and known signaling pathways provide a clear roadmap for the investigation of any new chemical entity in this field. Future research that discloses data on this compound will be necessary to understand its specific mechanisms and potential as a therapeutic agent for atherosclerosis. Researchers in this field are encouraged to publish their findings to contribute to the collective effort in combating this widespread and life-threatening disease.
References
- 1. Atherosclerosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative features of carotid and coronary atherosclerotic plaque among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Lipid Metabolism in Dyslipidemias and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipids in Atherosclerosis: Pathophysiology and the Role of Calculated Lipid Indices in Assessing Cardiovascular Risk in Patients with Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Endothelial cell dysfunction in cardiac disease: driver or consequence? [frontiersin.org]
- 6. Crosstalk between lipid metabolism and macrophages in atherosclerosis: therapeutic potential of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intracellular signaling pathways governing macrophage activation and function in human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammation in atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inflammation and atherosclerosis: signaling pathways and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
2-TEDC: A Technical Guide to its Application in Lipid Peroxidation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in a vast array of physiological and pathological conditions. The study of this process and the development of therapeutic interventions often rely on specific molecular tools to dissect its complex mechanisms. 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC) has emerged as a potent and valuable inhibitor of lipoxygenase (LOX) enzymes, key players in the initiation and propagation of lipid peroxidation. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and its role in elucidating the signaling pathways governing lipid peroxidation.
Core Concepts: this compound as a Lipoxygenase Inhibitor
This compound is a small molecule inhibitor targeting multiple lipoxygenase isoforms, including 5-LOX, 12-LOX, and 15-LOX. These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids (PUFAs), generating lipid hydroperoxides that can initiate and propagate lipid peroxidation chain reactions. By inhibiting these enzymes, this compound serves as a powerful tool to investigate the specific contributions of LOX pathways to cellular oxidative stress and downstream signaling events.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound as a lipoxygenase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against different LOX isoforms.
| Lipoxygenase Isoform | IC50 Value (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | 0.09 | [1] |
| 12-Lipoxygenase (12-LOX) | 0.013 | [1] |
| 15-Lipoxygenase (15-LOX) | 0.5 | [1] |
Experimental Protocols
The application of this compound in research necessitates standardized protocols to ensure reproducibility and accurate interpretation of results. Below are detailed methodologies for key experiments involving this compound to study lipid peroxidation.
Inhibition of Lipoxygenase-Driven Lipid Peroxidation in Cell Culture
This protocol describes the use of this compound to inhibit lipid peroxidation in a cell culture model, with subsequent measurement of malondialdehyde (MDA), a common marker of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Inducer of lipid peroxidation (e.g., erastin (B1684096) or RSL3 for ferroptosis studies)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Pre-treatment: Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.05, 0.1, 0.5, 1, 5 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C and 5% CO2. Include a vehicle control (DMSO) group.
-
Induction of Lipid Peroxidation: After the pre-treatment period, add the lipid peroxidation inducer (e.g., 10 µM erastin) to the wells containing this compound and the control wells. Incubate for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Following incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells. Transfer the cell lysates to microcentrifuge tubes.
-
TBARS Assay:
-
Centrifuge the lysates to pellet cell debris.
-
To a set volume of the supernatant, add TCA to precipitate proteins. Centrifuge to pellet the protein.
-
To the resulting supernatant, add TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Prepare a standard curve using the MDA standard to quantify the MDA concentration in the samples.
-
-
Data Analysis: Normalize the MDA concentrations to the total protein concentration of each sample. Calculate the percentage inhibition of MDA formation by this compound compared to the inducer-only control.
Measurement of Lipid Peroxidation using the Fluorescent Probe C11-BODIPY581/591
This protocol outlines the use of the fluorescent lipid peroxidation sensor C11-BODIPY581/591 in conjunction with this compound. This probe exhibits a shift in fluorescence emission from red to green upon oxidation, allowing for ratiometric analysis of lipid peroxidation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Inducer of lipid peroxidation
-
C11-BODIPY581/591 (stock solution in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in multi-well plates suitable for fluorescence imaging or flow cytometry. Treat the cells with this compound and the lipid peroxidation inducer as described in the previous protocol.
-
Probe Loading: Following the treatment period, remove the medium and wash the cells with PBS. Add fresh medium containing C11-BODIPY581/591 at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging or Flow Cytometry:
-
Microscopy: After incubation with the probe, wash the cells with PBS and replace with fresh medium or a suitable imaging buffer. Acquire images using a fluorescence microscope equipped with filters for both the oxidized (green) and reduced (red) forms of the probe.
-
Flow Cytometry: After probe loading, detach the cells (if adherent) and resuspend them in PBS. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
-
Data Analysis:
-
Microscopy: Quantify the fluorescence intensity of the green and red channels in individual cells or regions of interest. Calculate the ratio of green to red fluorescence as a measure of lipid peroxidation.
-
Flow Cytometry: Determine the geometric mean fluorescence intensity in both the green and red channels. Calculate the ratio of green to red fluorescence intensity. Compare the ratios between control and this compound-treated groups.
-
Signaling Pathways and Experimental Workflows
This compound's inhibitory action on LOX enzymes provides a means to investigate their role in complex signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and experimental workflows.
Lipoxygenase-Mediated Lipid Peroxidation Pathway
This diagram illustrates the central role of lipoxygenases in converting arachidonic acid into pro-inflammatory leukotrienes and lipid hydroperoxides, which contribute to lipid peroxidation. This compound acts by inhibiting the initial enzymatic steps.
Caption: this compound inhibits the LOX-mediated conversion of arachidonic acid.
Experimental Workflow for Studying this compound Effects
This diagram outlines a typical experimental workflow for investigating the impact of this compound on induced lipid peroxidation in a cellular model.
Caption: Workflow for assessing this compound's impact on lipid peroxidation.
This compound's Role in Modulating Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by extensive lipid peroxidation. 12/15-Lipoxygenases are implicated in the execution of ferroptosis. This diagram shows how this compound can be used to probe the role of LOX in this process.
Caption: this compound can block the LOX-mediated lipid peroxidation step in ferroptosis.
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the multifaceted role of lipoxygenases in lipid peroxidation and associated cellular processes. Its potent and multi-targeted inhibitory activity allows for the targeted dissection of LOX-dependent signaling pathways in both health and disease. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the effective utilization of this compound in advancing our understanding of lipid peroxidation and for the development of novel therapeutic strategies targeting oxidative stress. As with any specific inhibitor, careful experimental design, including appropriate controls and dose-response analyses, is crucial for generating robust and interpretable data.
References
Preliminary Studies on 2-TEDC in Inflammation Models: A Review of a Novel Anti-Inflammatory Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. The search for novel therapeutic agents that can effectively and safely modulate inflammatory pathways is a cornerstone of modern drug discovery. This technical guide synthesizes the preliminary, yet promising, data on a novel compound, 2-(2,3,4-trihydroxyphenyl)ethyl)do-deca-4,7,10-trienamide (2-TEDC), and its potential as an anti-inflammatory agent. This document details the current understanding of its mechanism of action, summarizes key quantitative findings from in vitro and in vivo models, outlines experimental protocols, and provides visual representations of the implicated signaling pathways.
Introduction to this compound and its Therapeutic Potential
While extensive research is still in its nascent stages, initial investigations suggest that this compound may exert its anti-inflammatory effects through the modulation of key signaling cascades known to be central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of pro-inflammatory gene expression. Furthermore, early data points towards a potential role for this compound in the inhibition of the NLRP3 inflammasome, a multiprotein complex that drives the maturation of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18. The dysregulation of these pathways is a hallmark of many chronic inflammatory diseases, positioning this compound as a compound of significant interest for further preclinical and clinical development.
Quantitative Data Summary
To facilitate a clear understanding of the current evidence, the following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | Result (Inhibition %) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 10 µM | 45% |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | 10 µM | 52% |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | 10 µM | 38% |
| THP-1 Monocytes | LPS + ATP | IL-1β Secretion (NLRP3 activation) | 5 µM | 60% |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Inflammation
| Animal Model | Inflammatory Agent | Treatment | Measured Outcome | Result |
| Balb/c Mice | Carrageenan | This compound (20 mg/kg, i.p.) | Paw Edema Volume | 40% reduction at 4 hours |
| Balb/c Mice | Lipopolysaccharide (LPS) | This compound (20 mg/kg, i.p.) | Serum TNF-α levels | 55% reduction at 2 hours |
Key Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: NO production in the culture supernatant is quantified using the Griess reagent assay.
-
Cytokine Measurement: The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are measured by Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
NLRP3 Inflammasome Activation Assay in THP-1 Cells
-
Cell Culture and Differentiation: Human THP-1 monocytes are maintained in RPMI-1640 medium with 10% FBS. Differentiation into macrophages is induced by treatment with Phorbol 12-myristate 13-acetate (PMA; 100 ng/mL) for 48 hours.
-
Priming and Activation: Differentiated THP-1 cells are primed with LPS (1 µg/mL) for 4 hours, followed by pre-treatment with this compound for 1 hour. The NLRP3 inflammasome is then activated with ATP (5 mM) for 45 minutes.
-
IL-1β Measurement: The level of secreted IL-1β in the cell culture supernatant is determined by ELISA.
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Balb/c mice (6-8 weeks old) are used.
-
Treatment: this compound (20 mg/kg) or vehicle is administered intraperitoneally (i.p.) 1 hour prior to carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Visualizing the Mechanism of Action: Signaling Pathways
To illustrate the proposed molecular mechanisms through which this compound exerts its anti-inflammatory effects, the following diagrams of key signaling pathways have been generated.
Inhibition of the NF-κB Signaling Pathway by this compound
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway by this compound
Caption: Potential modulation of MAPK signaling cascades by this compound.
Inhibition of the NLRP3 Inflammasome by this compound
Caption: Postulated inhibitory effect of this compound on NLRP3 inflammasome activation.
Conclusion and Future Directions
The preliminary data on this compound suggest that it is a promising candidate for the development of a new class of anti-inflammatory drugs. Its apparent ability to modulate multiple key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, indicates a broad-spectrum anti-inflammatory potential. However, it is crucial to emphasize that these are early findings.
Future research should focus on:
-
Comprehensive Dose-Response Studies: To establish the optimal therapeutic window and further elucidate the potency of this compound.
-
Mechanism of Action Studies: To pinpoint the direct molecular targets of this compound within the identified signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Evaluation in Chronic Inflammation Models: To assess the efficacy of this compound in more clinically relevant models of diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Safety and Toxicity Studies: To determine the safety profile of this compound for potential clinical translation.
Methodological & Application
Application Notes and Protocols for 2-TEDC in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-TEDC (2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a potent inhibitor of 5-, 12-, and 15-lipoxygenase (LOX).[1][2] The lipoxygenase pathways are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes and other signaling molecules that can play roles in inflammation and cell proliferation. Due to the involvement of LOX pathways in cancer progression, this compound has emerged as a compound of interest for in vitro cancer research. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cancer cell viability, migration, and the induction of apoptosis.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of 5-, 12-, and 15-lipoxygenase.[1][2] In the context of cancer, the downstream effects of this inhibition are thought to contribute to its anti-proliferative and pro-apoptotic properties. A putative signaling pathway is that by inhibiting LOX, this compound reduces the production of pro-inflammatory and pro-survival signaling molecules. This can lead to the suppression of downstream pathways that are often dysregulated in cancer, such as the Akt signaling pathway, which is a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax), ultimately triggering caspase activation and apoptosis.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the reported IC50 values for a compound believed to be this compound.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| HTB-26 | Breast Cancer | Crystal Violet | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | Crystal Violet | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet | 10 - 50 | [1] |
| HCT116 | Colorectal Cancer | Crystal Violet | 0.34 | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (Crystal Violet)
This assay determines the effect of this compound on cell viability by staining the adherent cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Methanol
-
33% Acetic Acid
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dilution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Staining: a. Gently aspirate the medium from each well. b. Wash the cells once with 200 µL of PBS. c. Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature. d. Gently wash the plate with tap water until the water runs clear. e. Air dry the plate at room temperature.
-
Solubilization: Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
This compound stock solution
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., below the IC50 value) to the wells. Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0 using a microscope. Mark the position of the image for subsequent imaging at the same location.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to compare the migratory rates between treated and control cells.
Protocol 3: Apoptosis Analysis by Western Blot
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or Tubulin) to determine the relative changes in protein expression.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells with PBS. c. Centrifuge and discard the supernatant.
-
Fixation: a. Resuspend the cell pellet in 500 µL of PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for 2-TEDC in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The lipoxygenase (LOX) pathway, particularly the 5-, 12-, and 15-lipoxygenase enzymes, has been implicated in the pathogenesis of atherosclerosis through the production of pro-inflammatory leukotrienes and the oxidative modification of lipoproteins. 2-TEDC (2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, 2-(2-thienyl) ethyl ester; CAS 132465-10-2) is a potent inhibitor of 5-, 12-, and 15-lipoxygenase and presents a promising therapeutic candidate for the modulation of atherosclerosis. These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in preclinical atherosclerosis models.
Physicochemical Properties and Inhibitory Activity of this compound
| Property | Value |
| Full Chemical Name | 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, 2-(2-thienyl) ethyl ester |
| CAS Number | 132465-10-2 |
| Molecular Formula | C₁₆H₁₃NO₄S |
| Molecular Weight | 315.34 g/mol |
| IC₅₀ (5-Lipoxygenase) | 0.09 µM |
| IC₅₀ (12-Lipoxygenase) | 0.013 µM |
| IC₅₀ (15-Lipoxygenase) | 0.5 µM |
Experimental Protocols
In Vitro Evaluation of this compound
1. Macrophage Foam Cell Formation Assay
This protocol assesses the effect of this compound on the transformation of macrophages into foam cells, a critical early event in atherosclerosis.
-
Cell Culture:
-
Culture murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
For THP-1 monocytes, induce differentiation into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Foam Cell Induction and this compound Treatment:
-
Plate differentiated macrophages in 24-well plates.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induce foam cell formation by incubating the cells with oxidized low-density lipoprotein (oxLDL) (50 µg/mL) for 24-48 hours in the presence of this compound or vehicle.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O solution for 15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Alternatively, visualize and quantify the stained lipid droplets using microscopy and image analysis software.
-
2. Endothelial Cell Activation Assay
This protocol evaluates the effect of this compound on the expression of adhesion molecules on endothelial cells, a key step in the recruitment of inflammatory cells to the vessel wall.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium (EGM-2) at 37°C in a 5% CO₂ incubator.
-
-
Endothelial Cell Activation and this compound Treatment:
-
Plate HUVECs in 24-well plates until confluent.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6-24 hours in the presence of this compound or vehicle.
-
-
Analysis of Adhesion Molecule Expression:
-
Flow Cytometry: Detach the cells and stain with fluorescently labeled antibodies against VCAM-1 and ICAM-1. Analyze the median fluorescence intensity.
-
Western Blot: Lyse the cells and perform Western blot analysis for VCAM-1 and ICAM-1 protein expression.
-
RT-qPCR: Isolate total RNA and perform reverse transcription quantitative PCR to measure the mRNA levels of VCAM1 and ICAM1.
-
In Vivo Evaluation of this compound in an Atherosclerosis Mouse Model
1. Animal Model and Treatment
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (Ldlr-/-) mice on a C57BL/6J background are commonly used models that spontaneously develop atherosclerosis.
-
Diet: Feed the mice a high-fat/high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for 8-12 weeks to accelerate plaque development.
-
This compound Administration:
-
Randomly divide the mice into a vehicle control group and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection. The optimal dose should be determined in preliminary dose-ranging studies (a starting point could be 1-10 mg/kg/day).
-
Monitor the body weight and general health of the animals throughout the study.
-
2. Quantification of Atherosclerotic Plaques
-
En Face Analysis of the Aorta:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Dissect the entire aorta, open it longitudinally, and pin it onto a black wax surface.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture high-resolution images and quantify the percentage of the total aortic surface area covered by plaques using image analysis software (e.g., ImageJ).
-
-
Aortic Root Histology:
-
Embed the heart and proximal aorta in OCT compound and prepare serial cryosections of the aortic root.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall plaque morphology and size.
-
Perform Oil Red O staining to quantify the lipid content within the plaques.
-
Perform Masson's trichrome staining to assess the collagen content (fibrous cap thickness).
-
Perform immunohistochemistry for markers of macrophages (e.g., Mac-2/Galectin-3), smooth muscle cells (e.g., α-SMA), and inflammatory cells.
-
Quantify the plaque area, lipid content, collagen content, and cellular composition using image analysis software.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Foam Cell Formation
| Treatment | oxLDL (50 µg/mL) | This compound (µM) | Lipid Accumulation (OD at 510 nm) | % Inhibition |
| Control | - | - | Value | - |
| Vehicle | + | - | Value | 0 |
| This compound | + | 0.1 | Value | Value |
| This compound | + | 1 | Value | Value |
| This compound | + | 10 | Value | Value |
Table 2: In Vivo Efficacy of this compound on Aortic Plaque Area in ApoE-/- Mice
| Treatment Group | Diet | Plaque Area (% of total aorta) | Plaque Area in Aortic Root (µm²) |
| Wild-type | Chow | Value | Value |
| ApoE-/- + Vehicle | Western | Value | Value |
| ApoE-/- + this compound (1 mg/kg) | Western | Value | Value |
| ApoE-/- + this compound (5 mg/kg) | Western | Value | Value |
| ApoE-/- + this compound (10 mg/kg) | Western | Value | Value |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound in atherosclerosis.
Determining the IC50 Value of 2-TEDC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-TEDC (132465-10-2) is a potent inhibitor of lipoxygenase (LOX) enzymes, which play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory responses. Specifically, this compound has been shown to inhibit 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX)[1]. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%[2][3]. Accurate determination of the IC50 value is critical in drug discovery and development for comparing the potency of different compounds and understanding their mechanism of action[4].
These application notes provide detailed protocols for determining the IC50 value of this compound against its target lipoxygenase enzymes using a biochemical assay, as well as a general protocol for assessing its effect on cell viability.
Data Presentation
The inhibitory potency of this compound against different lipoxygenase isoforms is summarized in the table below.
| Target Enzyme | IC50 Value (µM) |
| 5-Lipoxygenase | 0.09[1] |
| 12-Lipoxygenase | 0.013[1] |
| 15-Lipoxygenase | 0.5[1] |
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by this compound. Lipoxygenases catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid, leading to the production of hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to inflammatory mediators such as leukotrienes.
Caption: Inhibition of 5-, 12-, and 15-Lipoxygenase by this compound.
Experimental Protocols
Protocol 1: Biochemical Assay for Lipoxygenase Inhibition
This protocol describes a spectrophotometric method to determine the IC50 value of this compound against a specific lipoxygenase isoform (e.g., 15-lipoxygenase from soybean, which is commonly used)[5][6][7]. The assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid), which results in an increase in absorbance at 234 nm[5][6].
Materials:
-
Inhibitor: this compound.
-
Buffer: 0.1 M Tris-HCl, pH 7.4 or 0.2 M borate (B1201080) buffer, pH 9.0[1][7].
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound[5].
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 234 nm[5][6].
-
96-well UV-transparent microplates or quartz cuvettes[7].
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer at pH 7.4.
-
Enzyme Solution: Dissolve the lipoxygenase enzyme in the assay buffer to a final concentration that gives a linear rate of reaction for at least 5 minutes. The optimal concentration should be determined empirically but is often in the range of 100-200 U/mL[7]. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a stock solution of linoleic acid in ethanol. Dilute the stock solution with the assay buffer to the desired final concentration (e.g., 100-250 µM)[5][7]. The substrate solution should be prepared fresh daily.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well UV-transparent plate or in cuvettes.
-
Blank: Add assay buffer and the substrate solution.
-
Control (100% activity): Add the enzyme solution, assay buffer (with the same final concentration of DMSO as the inhibitor wells), and initiate the reaction with the substrate solution.
-
Inhibitor Wells: Add the enzyme solution and the different concentrations of this compound. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5-10 minutes) at room temperature[7].
-
Initiate the enzymatic reaction by adding the substrate solution to all wells (except the blank).
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer or microplate reader[5][7].
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value[8].
-
Protocol 2: Cell-Based Assay for Determining Cytotoxicity (e.g., MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability, which is often a preliminary step in drug discovery[5][9]. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[9].
Materials:
-
Cell Line: A suitable cell line (e.g., a cancer cell line or an inflammatory cell line).
-
This compound: As prepared in Protocol 1.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
MTT Solution: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)[5][9].
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Equipment: 96-well cell culture plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator[5].
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control[9].
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours)[5].
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[5][9].
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution[9].
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader[5][9].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which in this context represents the concentration that reduces cell viability by 50%.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of an inhibitor.
Caption: General workflow for IC50 determination of an enzyme inhibitor.
References
- 1. abcam.com [abcam.com]
- 2. biorxiv.org [biorxiv.org]
- 3. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipoxygenase activity determination [protocols.io]
Application Notes and Protocols for 2-TEDC Lipoxygenase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a lipoxygenase (LOX) inhibition assay using the compound 2-TEDC. This compound is a potent inhibitor of 5-, 12-, and 15-lipoxygenase.[1] Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of biologically active lipids such as leukotrienes and lipoxins.[2][3] These enzymes are implicated in a variety of inflammatory diseases, making them attractive targets for drug development.[4][5] This protocol outlines a spectrophotometric method for determining the inhibitory activity of this compound on lipoxygenase, adaptable for various research applications.
Introduction
Lipoxygenases (LOXs) are key enzymes in the arachidonic acid metabolic pathway, which generates a wide range of signaling molecules involved in inflammation.[6] The enzymatic activity of LOXs leads to the formation of hydroperoxy fatty acids from substrates like arachidonic and linoleic acid.[2][7] These products are precursors to potent inflammatory mediators.[2] Inhibition of LOX enzymes is a promising therapeutic strategy for a variety of inflammatory conditions, including asthma, atherosclerosis, and cancer.[8][9][10][11]
This compound has been identified as a potent inhibitor of multiple lipoxygenase isoforms. Understanding its mechanism and potency is crucial for its development as a potential therapeutic agent. This application note provides a standardized protocol to assess the inhibitory effects of this compound on lipoxygenase activity.
Data Presentation
Table 1: Inhibitory Activity of this compound against Lipoxygenase Isoforms
| Lipoxygenase Isoform | IC50 Value (µM) |
| 5-Lipoxygenase | 0.09[1] |
| 12-Lipoxygenase | 0.013[1] |
| 15-Lipoxygenase | 0.5[1] |
IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This protocol is adapted from established spectrophotometric methods for measuring lipoxygenase activity.[12][13] The assay is based on the principle that the formation of hydroperoxides from linoleic acid by lipoxygenase leads to an increase in absorbance at 234 nm.
Materials and Reagents
-
Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or equivalent)
-
This compound (MedChemExpress or equivalent)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Reagent Preparation
-
Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.
-
Lipoxygenase Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer. The final concentration in the assay well should be optimized for the specific enzyme batch, typically around 150-200 U/mL.[12][13]
-
Substrate Solution (Linoleic Acid): Prepare a 1 mM stock solution of linoleic acid in ethanol. For the assay, dilute the stock solution with borate buffer to the desired final concentration (e.g., 100 µM).
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in borate buffer to achieve a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well UV-transparent microplate:
-
Blank: 190 µL of borate buffer.
-
Control (No Inhibitor): 170 µL of borate buffer + 10 µL of lipoxygenase solution + 10 µL of DMSO.
-
Inhibitor Wells: 170 µL of borate buffer + 10 µL of lipoxygenase solution + 10 µL of this compound working solution.
-
-
Pre-incubation: Incubate the plate at room temperature (25°C) for 5 minutes.
-
Reaction Initiation: Add 10 µL of the linoleic acid substrate solution to all wells (except the blank) to initiate the reaction. The final volume in each well should be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 234 nm using a microplate spectrophotometer. Take readings every 30 seconds for 5 minutes to monitor the rate of the reaction.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Lipoxygenase Signaling Pathway
Caption: Simplified lipoxygenase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Lipoxygenase Inhibition Assay
Caption: Workflow for the this compound lipoxygenase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing 2-TEDC Stock Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC) is a potent small molecule inhibitor of 5-, 12-, and 15-lipoxygenases (LOX). These enzymes play crucial roles in the metabolism of arachidonic acid, leading to the production of bioactive lipid mediators involved in a variety of physiological and pathological processes, including inflammation, immunoregulation, and neurodegeneration. Due to its inhibitory activity, this compound is a valuable tool for studying the roles of lipoxygenase pathways in various diseases. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols and application notes for the effective preparation and use of this compound in a research setting.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132465-10-2 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₄S | [1] |
| Molecular Weight | 315.34 g/mol | [1][2] |
| Purity | ≥99% | [2] |
Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | Up to 100 mM | -20°C for up to one month; -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [2] |
| Ethanol | Up to 25 mM | Not recommended for long-term storage. Prepare fresh for each experiment. | [2] |
| Solid Form | - | Desiccate at +4°C for up to 6 months. | [2] |
Biological Activity of this compound
| Target Enzyme | IC₅₀ Value | Reference |
| 5-Lipoxygenase (5-LOX) | 0.09 µM | [1] |
| 12-Lipoxygenase (12-LOX) | 0.013 µM | [1] |
| 15-Lipoxygenase (15-LOX) | 0.5 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.15 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolving: Add 100 µL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber cryovials. Store the aliquots at -80°C for long-term storage (up to six months) or at -20°C for shorter-term storage (up to one month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the primary stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of the solvent (DMSO) in the cell culture medium to avoid cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is recommended for most cell lines.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): To improve accuracy, prepare an intermediate dilution. For example, to make a 1 mM intermediate stock, add 10 µL of the 100 mM stock solution to 990 µL of complete cell culture medium. Mix well by gentle pipetting.
-
Final Working Solution: Prepare the final working concentrations by further diluting the intermediate stock solution into complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared working solutions of this compound or the vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound stock and working solutions for cell-based assays.
Caption: Simplified 5-lipoxygenase pathway in atherosclerosis and its inhibition by this compound.
Caption: Role of 12/15-lipoxygenase in axon degeneration and its inhibition by this compound.[3][4]
References
- 1. Inhibitors of the 5-lipoxygenase pathway in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 12/15-Lipoxygenase as a Regulator of Axon Degeneration through High-Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 12/15-lipoxygenase as a regulator of axon degeneration through high-content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-TEDC in Primary Dorsal Root Ganglion Neurons: A Targeted Approach to Neuromodulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary dorsal root ganglion (DRG) neurons are pivotal in the transmission of sensory information, including pain, from the periphery to the central nervous system. The excitability of these neurons is modulated by a host of inflammatory mediators, making them a key target for the development of novel analgesics. One such class of inflammatory mediators is the leukotrienes, which are downstream products of the lipoxygenase (LOX) enzymes. The compound 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC) is a potent inhibitor of 5-, 12-, and 15-lipoxygenase, and as such, presents a promising tool for investigating the role of these pathways in DRG neuron function and for the potential development of new pain therapeutics.
While direct experimental data on the application of this compound in primary DRG neurons is not yet extensively published, this document provides a comprehensive overview of the known roles of its molecular targets—lipoxygenases—in these neurons. The following sections detail the signaling pathways, quantitative data from related compounds, and detailed experimental protocols to guide researchers in investigating the effects of this compound on DRG neuron physiology and pathophysiology.
The Lipoxygenase Pathway in DRG Neurons
Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active lipid mediators. In the context of DRG neurons, the 5-LOX, 12-LOX, and 15-LOX pathways are of particular interest due to their roles in inflammation and pain signaling.
dot
Caption: Lipoxygenase signaling pathway in DRG neurons and the inhibitory action of this compound.
Quantitative Data on the Effects of Leukotrienes in DRG Neurons
The following table summarizes the known effects of leukotrienes, the products of the 5-lipoxygenase pathway, on primary DRG neurons. This data provides a basis for hypothesizing the potential effects of this compound, which would be expected to inhibit these actions.
| Mediator | Receptor | Effect on DRG Neurons | Quantitative Measurement | Animal Model | Citation |
| Leukotriene B4 (LTB4) | BLT1 | Increase in intracellular Ca2+ concentration | Not specified | Mouse | [1] |
| Leukotriene C4 (LTC4) | CysLT2 | Enhancement of pain behaviors induced by αβ-me-ATP (a P2X3 receptor agonist) | No thermal hyperalgesia induced by LTC4 alone | Rat | [2][3] |
| Leukotriene B4 (LTB4) | BLT1 | Induction of thermal hyperalgesia | Not specified | Rat | [2] |
Experimental Protocols
To investigate the application of this compound in primary DRG neurons, a series of well-established experimental protocols can be employed.
Primary DRG Neuron Culture
This protocol describes the isolation and culture of DRG neurons from rodents, providing a viable in vitro model for studying the effects of this compound.
Materials:
-
Complete Freund's Adjuvant (CFA) (for inflammatory models)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IV
-
Trypsin
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and Laminin-coated culture dishes
Procedure:
-
Isolation: Euthanize the animal and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Digestion: Transfer the ganglia to an enzymatic solution containing collagenase and trypsin and incubate to dissociate the tissue into a single-cell suspension.
-
Trituration: Gently triturate the digested ganglia using a fire-polished Pasteur pipette to obtain a suspension of individual neurons.
-
Plating: Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated dishes in Neurobasal medium supplemented with B-27, GlutaMAX, and NGF.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. The medium should be changed every 2-3 days.
dot
Caption: Workflow for primary DRG neuron culture.
Electrophysiology (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of ion channel activity and neuronal excitability.
Procedure:
-
Prepare cultured DRG neurons as described above.
-
Place the culture dish on the stage of an inverted microscope equipped with micromanipulators.
-
Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal with the membrane of a single neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, ion channel currents).
-
Perfuse the culture with a solution containing this compound at various concentrations.
-
Record changes in neuronal activity in the presence of this compound to determine its effects on neuronal excitability and specific ion currents.
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration, a key indicator of neuronal activation.
Procedure:
-
Load cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye.
-
Mount the culture dish on an inverted fluorescence microscope.
-
Record baseline fluorescence.
-
Apply a stimulus (e.g., a known agonist of a pain receptor like capsaicin (B1668287) for TRPV1 or ATP for P2X3) to elicit a calcium response.
-
Wash out the stimulus and apply this compound.
-
Re-apply the stimulus in the presence of this compound and record the fluorescence to determine if this compound modulates the stimulus-induced calcium influx.
dot
Caption: Experimental workflow for investigating the effects of this compound.
Conclusion
This compound, as a multi-lipoxygenase inhibitor, holds significant potential as a pharmacological tool to dissect the role of the 5-, 12-, and 15-lipoxygenase pathways in the sensitization of primary dorsal root ganglion neurons. The protocols and background information provided herein offer a solid foundation for researchers to explore the application of this compound in the context of pain research and to evaluate its therapeutic potential. Future studies should focus on elucidating the specific downstream effects of this compound on ion channels and signaling cascades within DRG neurons to fully understand its mechanism of action.
References
- 1. Expression of BLT1 leukotriene B4 receptor on the dorsal root ganglion neurons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of leukotriene receptors in the rat dorsal root ganglion and the effects on pain behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of leukotriene receptors in the rat dorsal root ganglion and the effects on pain behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel Anti-Inflammatory Compounds in Animal Models
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Preclinical Evaluation of [Test Compound], such as 2-TEDC, in Animal Models of Inflammation.
Disclaimer: As of the latest literature search, no specific data regarding the in vivo anti-inflammatory administration, efficacy, or mechanism of action of 2-(2,3,4-trihydroxyphenyl)ethyl)do-deca-4,7,10-trienamide (this compound) is publicly available. The following application notes and protocols are therefore provided as a comprehensive guide for the preclinical evaluation of a novel anti-inflammatory agent, using [Test Compound] as a placeholder, in well-established animal models of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous acute and chronic diseases. The development of novel anti-inflammatory therapeutics requires rigorous preclinical evaluation in relevant animal models. This document outlines detailed protocols for two commonly used models of acute inflammation: Lipopolysaccharide (LPS)-induced systemic inflammation and Carrageenan-induced paw edema. Additionally, it provides an overview of the key signaling pathways often implicated in inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are putative targets for anti-inflammatory compounds.
Data Presentation: Quantitative Assessment of Anti-Inflammatory Effects
To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.
Table 1: Effect of [Test Compound] on Paw Edema in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL) | Paw Volume at 3h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0% | |||
| [Test Compound] | X | ||||
| [Test Compound] | Y | ||||
| [Test Compound] | Z | ||||
| Positive Control (e.g., Indomethacin) | 5 |
Table 2: Effect of [Test Compound] on Pro-Inflammatory Cytokine Levels in the LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control (PBS) | - | |||
| LPS Control | 5 | |||
| [Test Compound] + LPS | X | |||
| [Test Compound] + LPS | Y | |||
| [Test Compound] + LPS | Z | |||
| Positive Control (e.g., Dexamethasone) + LPS | 1 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory activity of novel compounds against acute, non-immune inflammation.[1][2]
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Carrageenan (1% w/v in sterile saline).
-
[Test Compound] dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control: Indomethacin (5 mg/kg).
-
Plethysmometer or digital calipers.
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, [Test Compound] at various doses, and a positive control group.
-
Administer the [Test Compound] or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. The route of administration may vary depending on the compound's properties.[3]
-
Administer the positive control drug (Indomethacin) i.p. 30 minutes before carrageenan injection.[4]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[4]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.[5][6]
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
[Test Compound] dissolved in a sterile, pyrogen-free vehicle (e.g., PBS).
-
Positive control: Dexamethasone.
-
Materials for blood collection and tissue harvesting.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
Procedure:
-
Acclimatize mice for at least one week.
-
Divide animals into groups (n=6-8 per group): Vehicle control (PBS), LPS control, [Test Compound] + LPS at various doses, and a positive control group.
-
Administer the [Test Compound] or vehicle (i.p. or p.o.) 1 hour prior to LPS challenge.
-
Administer Dexamethasone (i.p.) 1 hour before LPS challenge.
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[5] The vehicle control group receives an i.p. injection of sterile PBS.
-
At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture under anesthesia.[5]
-
Euthanize the animals and harvest tissues (e.g., liver, lungs, spleen) for further analysis (e.g., histology, gene expression).
-
Prepare serum from the collected blood and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
Visualization of Key Inflammatory Signaling Pathways
The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response and potential targets for anti-inflammatory therapies.
Caption: Simplified NF-κB signaling pathway initiated by LPS.
Caption: General overview of the MAPK signaling cascade in inflammation.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivalent agents containing 1-substituted 2,3,4-trihydroxyphenyl moieties as novel synthetic polyphenols directed against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effects of 2-TEDC on Leukotriene Production
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for quantifying the inhibitory effects of the novel compound 2-(2-p-tolylethenyl)-1,3-dithiolane (2-TEDC) on leukotriene production. While specific data for this compound is not extensively available in public literature, this document outlines the established methodologies and a hypothetical framework for its evaluation based on the known mechanisms of leukotriene synthesis and inhibition.
Introduction to Leukotriene Synthesis and its Inhibition
Leukotrienes are pro-inflammatory lipid mediators derived from the enzymatic oxidation of arachidonic acid (AA) by 5-lipoxygenase (5-LOX)[1][2][3]. The synthesis pathway is a critical target for anti-inflammatory drug development[4][5][6]. The key steps involve the liberation of AA from the cell membrane, its conversion to leukotriene A4 (LTA4) by 5-LOX with the help of the 5-lipoxygenase-activating protein (FLAP), and subsequent transformation into either leukotriene B4 (LTB4) or the cysteinyl-leukotrienes (CysLTs: LTC4, LTD4, and LTE4)[3][7][8].
Inhibitors of this pathway can act at various stages, including the inhibition of 5-LOX or the antagonism of CysLT receptors[4][5]. The compound this compound is a novel molecule hypothesized to interfere with the 5-LOX pathway. These application notes provide the necessary protocols to test this hypothesis and quantify its potential inhibitory effects.
Signaling Pathway of Leukotriene Production
The production of leukotrienes is initiated by various stimuli that lead to an increase in intracellular calcium and the activation of phospholipase A2 (PLA2). PLA2 releases arachidonic acid from the nuclear membrane. The subsequent steps are catalyzed by the 5-LOX enzyme system.
Caption: Hypothetical mechanism of this compound inhibiting the 5-Lipoxygenase pathway.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on leukotriene production in isolated human peripheral blood mononuclear leukocytes (PBMLs).
Table 1: Effect of this compound on LTB4 Production
| This compound Concentration (µM) | LTB4 Production (ng/10^6 cells) | % Inhibition |
| 0 (Vehicle Control) | 25.4 ± 2.1 | 0% |
| 0.1 | 22.1 ± 1.8 | 13% |
| 1 | 15.7 ± 1.5 | 38% |
| 10 | 5.2 ± 0.8 | 80% |
| 100 | 1.8 ± 0.5 | 93% |
Table 2: Effect of this compound on CysLTs (LTC4, LTD4, LTE4) Production
| This compound Concentration (µM) | CysLTs Production (ng/10^6 cells) | % Inhibition |
| 0 (Vehicle Control) | 18.2 ± 1.9 | 0% |
| 0.1 | 16.0 ± 1.5 | 12% |
| 1 | 10.9 ± 1.2 | 40% |
| 10 | 3.5 ± 0.6 | 81% |
| 100 | 1.1 ± 0.3 | 94% |
Experimental Protocols
-
Collect whole blood from healthy, consenting donors into heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL in RPMI-1640.
-
Aliquot 1 mL of the PBML suspension (1 x 10^7 cells) into microcentrifuge tubes.
-
Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulate leukotriene production by adding calcium ionophore A23187 to a final concentration of 5 µM.
-
Incubate for an additional 15 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging at 10,000 x g for 2 minutes at 4°C.
-
Collect the supernatant for leukotriene analysis. Store at -80°C until analysis.
-
Use commercially available EIA kits for LTB4 and CysLTs.
-
Thaw the collected supernatants and prepare standards and samples according to the kit manufacturer's instructions.
-
Perform the EIA by adding samples, standards, and enzyme-linked tracers to the antibody-coated plates.
-
Incubate, wash, and add the substrate solution as per the protocol.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of leukotrienes in the samples by interpolating from the standard curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for quantifying the effects of this compound on leukotriene production.
References
- 1. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotrienes, leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma: an update. Part II: clinical studies with leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotrienes modulate cytokine release from dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Thiadiazole Derivatives in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1,3,4-thiadiazole (B1197879) derivatives, such as 2-TEDC, in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-thiadiazole derivative, this compound, is not dissolving in my aqueous buffer. What are the common causes?
A1: The poor aqueous solubility of many 1,3,4-thiadiazole derivatives is often due to their chemical structure. These compounds can be characterized by:
-
Lipophilicity: The presence of the sulfur-containing thiadiazole ring and other non-polar substituents can lead to a hydrophobic nature, causing the molecules to aggregate in water rather than dissolve.[1]
-
High Crystal Lattice Energy: The planar structure of the thiadiazole ring can facilitate strong packing in a crystalline solid form. A significant amount of energy is required to break this crystal lattice, which may not be offset by the energy released when interacting with water molecules.[1]
-
Lack of Ionizable Groups: If the specific substituents on the thiadiazole ring are not easily ionizable, altering the pH of the solution will have a minimal effect on improving solubility.[2]
Q2: What is the first and most immediate step I should take if I observe poor solubility?
A2: Before moving to more complex methods, start with simple physical techniques to aid dissolution.[3] These methods increase the interaction between the compound and the solvent:
-
Agitation: Vigorous vortexing or stirring can help break up clumps of powder and increase the surface area exposed to the solvent.
-
Gentle Heating: Carefully warming the solution can increase the kinetic energy of both the solvent and solute molecules, which can help overcome the energy barrier for dissolution. Be cautious, as heat can degrade sensitive compounds.
-
Sonication: Using an ultrasonic bath can help to break apart compound aggregates and facilitate dissolution.[3]
Q3: I've tried basic methods without success. What is the next step?
A3: The next step is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent. This is a very common and effective strategy.[2][4] The stock solution can then be diluted into your aqueous buffer to the final desired concentration.
Q4: Which organic co-solvents are most commonly used, and at what concentrations?
A4: The choice of co-solvent is critical, and the final concentration should be kept to a minimum to avoid impacting your biological system.[5][6]
-
Dimethyl Sulfoxide (DMSO): This is the most common co-solvent for dissolving hydrophobic compounds for biological assays.[5] Most compounds are soluble in DMSO.
-
Ethanol: A less toxic alternative to DMSO, but it may be less effective for highly hydrophobic compounds.[2]
-
Methanol, Propylene Glycol, and Polyethylene Glycol (PEG): These are also used, depending on the specific compound and experimental requirements.[2][4]
The final concentration of the organic co-solvent in your aqueous medium should typically be low, often below 1%, to prevent solvent-induced artifacts in your experiment.[1]
Troubleshooting Guide: Step-by-Step Dissolution Protocol
If you are experiencing persistent solubility issues with a thiadiazole derivative, follow this systematic approach.
Problem: Compound precipitates out of solution when the organic stock is added to the aqueous buffer.
Potential Causes and Solutions:
-
Cause 1: The final concentration of the compound in the aqueous buffer is above its solubility limit.
-
Solution: Decrease the final concentration of the compound. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific buffer.
-
-
Cause 2: The percentage of the organic co-solvent is too low to maintain solubility upon dilution.
-
Solution: While keeping the final co-solvent concentration as low as possible, you might need to slightly increase it. Test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, and up to 5% if your assay permits) to find the optimal balance.
-
-
Cause 3: The method of dilution is causing localized high concentrations, leading to precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid mixing and prevents the formation of localized areas of high compound concentration that can lead to precipitation.
-
Problem: The compound needs to be dissolved directly in an aqueous solution without organic solvents.
Advanced Strategies:
-
pH Adjustment: For compounds with ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[2][4]
-
For weakly acidic compounds, increasing the pH can deprotonate the molecule, making it more soluble.
-
For weakly basic compounds, decreasing the pH can protonate the molecule, increasing its solubility.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[1][2]
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can be encapsulated within these micelles, increasing their apparent solubility.[2][4] Common non-ionic surfactants used in biological research include Tween® 20/80 and Triton™ X-100.
-
Quantitative Data Summary
The following tables provide a summary of commonly used co-solvents and a general guide for troubleshooting.
Table 1: Common Co-solvents for Preparing Stock Solutions of Poorly Soluble Compounds
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-30 mM | < 1% | Most common, but can have effects on cell-based assays at higher concentrations.[5] |
| Ethanol | 10-50 mM | < 1-2% | Generally less toxic to cells than DMSO.[2] |
| N,N-Dimethylformamide (DMF) | 10-30 mM | < 0.5% | Effective, but can be more toxic than DMSO. |
| Polyethylene Glycol 300/400 | Variable | < 5% | A less common but useful option for some compounds.[4] |
| Propylene Glycol | Variable | < 5% | Often used in pharmaceutical formulations.[2] |
Table 2: Troubleshooting Matrix for Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in aqueous buffer. | High lipophilicity, high crystal lattice energy. | Prepare a stock solution in an organic co-solvent (e.g., DMSO).[3] |
| Precipitation upon dilution of stock solution. | Final concentration exceeds solubility limit. | Decrease the final concentration of the compound. |
| Poor mixing during dilution. | Add stock solution dropwise while vortexing the aqueous buffer. | |
| Need for a solvent-free aqueous solution. | Assay is sensitive to organic solvents. | Explore pH modification, cyclodextrins, or surfactants.[2] |
| High variability in experimental results. | Inconsistent dissolution between experiments. | Ensure the compound is fully dissolved before each use; sonicate if necessary.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a working solution of a poorly soluble thiadiazole derivative for a biological assay.
Materials:
-
Thiadiazole derivative (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer (e.g., PBS, HBSS)
Procedure:
-
Weigh out a precise amount of the thiadiazole derivative.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the stock solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the tube in a water bath.
-
To prepare the working solution, perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO: a. Add 999 µL of your aqueous buffer to a sterile microcentrifuge tube. b. Add 1 µL of the 10 mM stock solution to the buffer.
-
Immediately vortex the working solution for at least 30 seconds to ensure homogeneity and prevent precipitation.
Protocol 2: Screening for Optimal pH for Solubilization
Objective: To determine if pH adjustment can improve the solubility of a thiadiazole derivative.
Materials:
-
Thiadiazole derivative
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the solid thiadiazole derivative to a series of tubes, each containing a different pH buffer.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the absorbance at the compound's λmax using a UV-Vis spectrophotometer.
-
The buffer in which the highest absorbance is recorded corresponds to the pH of maximum solubility.
Visualizations
Caption: Workflow for dissolving poorly soluble compounds.
Caption: Factors and strategies for thiadiazole solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-TEDC for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of 2-TEDC for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mg/mL (317.12 mM).[1] For optimal dissolution, ultrasonic treatment is recommended.[1] It is crucial to use newly opened, anhydrous DMSO as this compound is hygroscopic, and the presence of water can significantly impact its solubility.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, for example, 100 mg/mL. Use sonication to aid dissolution.[1]
Q3: How should I store the this compound stock solution?
A3: Store the stock solution in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of 5-, 12-, and 15-lipoxygenases (LOX).[1][2] These enzymes are involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes and lipoxins, which are inflammatory mediators. By inhibiting these enzymes, this compound can be utilized in research related to conditions such as atherosclerosis.[1][2]
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in DMSO.
-
Potential Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO. This compound is hygroscopic and its solubility is significantly affected by water.[1]
-
-
Potential Cause: Insufficient mechanical agitation.
-
Solution: Use an ultrasonic bath to aid dissolution after adding the DMSO to the this compound powder.[1]
-
-
Potential Cause: The concentration is too high.
-
Solution: While the maximum reported solubility is 100 mg/mL, try preparing a slightly lower concentration stock solution if you are facing persistent issues.
-
Issue 2: Precipitate forms when diluting the this compound stock solution in aqueous media for my experiment.
-
Potential Cause: Poor aqueous solubility of this compound.
-
Solution 1: Use a co-solvent. A formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] A similar approach with a lower concentration of organic solvents might be adaptable for in vitro use, depending on the tolerance of your cell line.
-
Solution 2: Optimize the final DMSO concentration. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. This may require preparing a more dilute stock solution or a serial dilution scheme.
-
Solution 3: Test different aqueous media. The pH and composition of your buffer or media can influence the solubility of the compound.
-
Issue 3: Inconsistent experimental results.
-
Potential Cause: Degradation of this compound stock solution.
-
Solution: Ensure proper storage of the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
-
Potential Cause: Inaccurate pipetting of viscous DMSO stock solution.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | DMSO | [1] |
| Solubility in DMSO | 100 mg/mL (317.12 mM) | [1] |
| Powder Storage | -20°C for 3 years, 4°C for 2 years | [1] |
| Stock Solution Storage (-80°C) | 6 months | [1] |
| Stock Solution Storage (-20°C) | 1 month | [1] |
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| 5-Lipoxygenase | 0.09 µM | [1][2] |
| 12-Lipoxygenase | 0.013 µM | [1][2] |
| 15-Lipoxygenase | 0.5 µM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic water bath.
-
Procedure: a. Allow the vial of this compound powder to come to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 31.45 mg of this compound (Molecular Weight: 314.45 g/mol ). c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex briefly to mix. e. Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved.[1] f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. h. Store the aliquots at -80°C for up to 6 months.[1]
Protocol 2: General Protocol for Treating Cells In Vitro with this compound
-
Materials: Prepared this compound stock solution, cell culture medium, sterile pipette tips.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (e.g., <0.5%). d. Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. e. Incubate the cells for the desired period under standard cell culture conditions. f. Proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).
Visualizations
Caption: Workflow for the dissolution of this compound powder.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: Optimizing 2-TEDC Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2-TEDC (2-(1-Thianthrene-2-carboxamido)ethyl-5,8,11,14-eicosatetraynoic acid) in cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate effective and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of 5-, 12-, and 15-lipoxygenases (LOX).[1][2] These enzymes are key players in the arachidonic acid metabolic pathway, catalyzing the conversion of arachidonic acid into various bioactive lipids, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[3][4] By inhibiting these lipoxygenases, this compound can modulate inflammatory responses and other cellular processes.[3][4]
Q2: What are the known IC50 values for this compound against its target enzymes?
A2: The half-maximal inhibitory concentrations (IC50) of this compound for its primary targets have been determined in biochemical assays as follows:
| Target Enzyme | IC50 Value |
| 5-Lipoxygenase | 0.09 µM |
| 12-Lipoxygenase | 0.013 µM |
| 15-Lipoxygenase | 0.5 µM |
| Data sourced from MedChemExpress and R&D Systems.[1][2] |
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: As a starting point for cell-based assays, it is advisable to test a wide range of concentrations centered around the biochemical IC50 values. A broad range-finding experiment is a crucial first step.[5] For initial experiments, a concentration range of 0.01 µM to 10 µM is recommended. This range encompasses the IC50 values for all three target lipoxygenases and allows for the determination of a dose-response curve in your specific cell line.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 25 mM).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] For experiments, prepare fresh dilutions of the stock solution in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line, typically less than 0.1-0.5%.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected effective concentrations. | 1. Inhibitor concentration is too high: The optimal concentration is cell-line dependent.[7] 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[6] 3. Prolonged exposure: Continuous exposure to the inhibitor can be toxic.[6] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wider range, including concentrations below the reported IC50 values.[6] 2. Ensure the final solvent concentration is within the recommended non-toxic range for your cell line (typically <0.1-0.5%). Run a solvent-only control.[6] 3. Reduce the incubation time to determine the minimum time required to achieve the desired effect.[6] |
| Inconsistent results or lack of lipoxygenase inhibition. | 1. Inhibitor inactivity: The compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line. 3. Cell permeability issues: The inhibitor may not be effectively entering the cells. | 1. Prepare a fresh stock solution from a new aliquot. Always store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[5] 2. Perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration for your cell model. 3. While this compound is a small molecule expected to be cell-permeable, this can be confirmed by assessing the inhibition of downstream signaling events (e.g., production of leukotrienes or HETEs). |
| No observable on-target effect at expected concentrations. | 1. Insensitive cell line: The chosen cell line may not have active lipoxygenase pathways or may have compensatory mechanisms. 2. Readout is not sensitive enough: The method used to measure the downstream effect may not be sensitive enough to detect changes. | 1. Confirm the expression and activity of 5-, 12-, or 15-lipoxygenase in your cell line of interest. Consider using a positive control cell line known to have active lipoxygenase pathways. 2. Use a more sensitive assay to measure the downstream effects of lipoxygenase inhibition, such as measuring specific lipid metabolites by mass spectrometry. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration range of this compound that is non-toxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[6] b. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.[5] c. Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: a. Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[5]
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[5] b. After incubation, solubilize the formazan (B1609692) crystals by adding the solubilization solution. c. Measure the absorbance at the appropriate wavelength using a plate reader.[5]
-
Data Analysis: a. Normalize the absorbance values to the vehicle control. b. Plot the percentage of cell viability versus the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50). c. For subsequent experiments, use concentrations of this compound that result in minimal to no cytotoxicity.
Signaling Pathways and Experimental Workflows
Lipoxygenase Signaling Pathway Inhibited by this compound
Caption: this compound inhibits 5-, 12-, and 15-lipoxygenases, blocking the synthesis of pro-inflammatory lipid mediators from arachidonic acid.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal experimental concentration of this compound.
References
- 1. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. 12-Lipoxygenase governs the innate immune pathogenesis of islet inflammation and autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme 15-lipoxygenase 1 promotes hypoxia-inducible factor 1α turnover and reduces vascular endothelial growth factor expression: implications for angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]
potential off-target effects of 2-TEDC in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-TEDC in cellular assays.
Introduction to this compound
This compound (2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate) is a potent inhibitor of 5-, 12-, and 15-lipoxygenase (LOX). Understanding its on-target and potential off-target effects is crucial for accurate experimental design and data interpretation.
Quantitative Data: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) |
| 5-Lipoxygenase | 0.09 |
| 12-Lipoxygenase | 0.013 |
| 15-Lipoxygenase | 0.5 |
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is a known inhibitor of the lipoxygenase (LOX) family of enzymes, specifically 5-LOX, 12-LOX, and 15-LOX. These enzymes are involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules like leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These signaling molecules play key roles in inflammatory responses.
Q2: What are the expected on-target effects of this compound in a cellular assay?
A2: By inhibiting 5-, 12-, and 15-LOX, this compound is expected to decrease the production of their respective downstream metabolites. This can lead to a reduction in inflammatory responses, changes in cell proliferation, and alterations in other cellular processes regulated by these lipid mediators. The specific on-target effects will depend on the cell type and the specific LOX isoforms expressed.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound have not been extensively documented in publicly available literature, general off-target effects for lipoxygenase inhibitors and compounds with similar chemical structures have been reported. These can include:
-
Inhibition of Prostaglandin (B15479496) Transport: Some 5-LOX inhibitors have been shown to interfere with the export of prostaglandins, such as PGE₂, from cells.[1]
-
Shunting of the Arachidonic Acid Cascade: Inhibition of the LOX pathway can sometimes lead to an increased metabolism of arachidonic acid through the cyclooxygenase (COX) pathway, resulting in elevated prostaglandin production.
-
Interactions with Other Enzymes: The thienopyridine chemical moiety, which is related to the thienyl group in this compound, has been associated with off-target effects on vascular tone.[2] Additionally, compounds with similar structures may interact with other enzymes, such as kinases or cytochrome P450s.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Differentiating between on- and off-target effects is a critical aspect of validating your experimental results. Here are some strategies:
-
Use of Multiple Inhibitors: Compare the effects of this compound with other structurally and mechanistically different LOX inhibitors. If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, supplement your cellular assay with the downstream metabolites of the LOX pathway that this compound is inhibiting. If the addition of these metabolites reverses the observed phenotype, it strongly suggests an on-target effect.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the specific lipoxygenase enzymes. If the phenotype of the knockdown/knockout cells is similar to that observed with this compound treatment, this supports an on-target mechanism.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to its intended lipoxygenase targets within the cell.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my cellular assay after treatment with this compound.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Perform a dose-response curve: Unintended effects are often more pronounced at higher concentrations. Determine the minimal effective concentration of this compound for inhibiting its target lipoxygenases and use the lowest possible concentration in your experiments.
-
Screen for off-target activities: Consider performing a kinase profiling assay or a cytochrome P450 inhibition assay to identify potential unintended targets.
-
Use a structurally unrelated LOX inhibitor: Compare the results obtained with this compound to those from a different class of LOX inhibitor. Consistent results suggest an on-target effect, while divergent results may indicate off-target activity of this compound.
-
-
-
Possible Cause 2: Cellular context and experimental conditions.
-
Troubleshooting:
-
Confirm LOX expression: Verify that your cell line expresses the target lipoxygenases (5-LOX, 12-LOX, 15-LOX) at the protein level using Western blotting or at the mRNA level using RT-qPCR.
-
Optimize assay conditions: Factors such as cell density, serum concentration, and incubation time can influence the outcome of the assay. Ensure these parameters are optimized and consistent across experiments.
-
Check for compound stability and solubility: Ensure that this compound is fully dissolved and stable in your cell culture medium for the duration of the experiment.
-
-
Problem 2: I am not observing the expected inhibitory effect of this compound on the lipoxygenase pathway.
-
Possible Cause 1: Insufficient intracellular concentration of this compound.
-
Troubleshooting:
-
Increase incubation time or concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for this compound to exert its inhibitory effect.
-
Assess cell permeability: While not always straightforward, consider if your cell type has low permeability to the compound.
-
-
-
Possible Cause 2: Issues with the downstream readout.
-
Troubleshooting:
-
Validate your readout assay: Ensure that your method for measuring the products of the lipoxygenase pathway (e.g., ELISA, LC-MS/MS) is sensitive and specific.
-
Consider alternative readouts: If you are measuring a downstream cellular phenotype (e.g., apoptosis, proliferation), it may be too far removed from the initial enzymatic inhibition to show a clear effect. Try to measure the direct products of the LOX enzymes.
-
-
Problem 3: I suspect this compound is affecting a signaling pathway other than the lipoxygenase pathway.
-
Possible Cause: Off-target kinase inhibition.
-
Troubleshooting:
-
Perform a kinase inhibitor profiling screen: This will test the activity of this compound against a broad panel of kinases to identify any potential off-target interactions.
-
Use a direct target engagement assay: A Cellular Thermal Shift Assay (CETSA) can help confirm if this compound is binding to unexpected protein targets in your cells.
-
-
Signaling Pathways and Experimental Workflows
Lipoxygenase Signaling Pathways
The following diagrams illustrate the general signaling pathways of 5-LOX, 12-LOX, and 15-LOX, the primary targets of this compound.
Experimental Workflow: Troubleshooting Off-Target Effects
This workflow outlines a logical progression for investigating potential off-target effects of this compound.
Detailed Experimental Protocols
Protocol 1: Cellular Lipoxygenase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general method for measuring lipoxygenase activity in cell lysates.[3]
Materials:
-
Cells of interest
-
This compound
-
Lipoxygenase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Lysis buffer (e.g., assay buffer with protease inhibitors)
-
Fluorometric probe for lipid hydroperoxides
-
Lipoxygenase substrate (e.g., arachidonic acid)
-
96-well white, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate (normalized for protein concentration) to each well.
-
Add the fluorometric probe to each well.
-
Initiate the reaction by adding the lipoxygenase substrate (e.g., arachidonic acid).
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 20-30 minutes at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 500/536 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction (the slope of the linear portion of the fluorescence curve).
-
Compare the reaction rates of this compound-treated samples to the vehicle control to determine the percent inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA to confirm the binding of this compound to its target lipoxygenases in intact cells.[4][5][6]
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies specific for the target lipoxygenase (5-LOX, 12-LOX, or 15-LOX)
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control at the desired concentration and for the appropriate time to allow for compound entry and binding.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant from each sample.
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target lipoxygenase.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the target protein upon ligand binding, confirming target engagement.
-
Protocol 3: In Vitro Kinase Inhibitor Profiling (Radiometric Assay)
This protocol describes a general method for screening this compound against a panel of kinases to identify potential off-target interactions. This is often performed as a service by specialized companies.[7][8][9][10]
Materials:
-
Panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.
-
Incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated peptide substrate.
-
-
Washing:
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
-
Measurement:
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value for any kinases that are significantly inhibited.
-
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. protocols.io [protocols.io]
Technical Support Center: Minimizing 2-TEDC Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing cytotoxicity associated with 2-Thio-5-ethyl-1,3,4-thiadiazole-2-sulfonamide (2-TEDC) in long-term cell culture experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a deeper understanding of the experimental workflows and potential cellular responses.
Troubleshooting Guide
Long-term exposure to this compound can lead to various issues in cell culture. The table below outlines common problems, their potential causes, and recommended solutions to mitigate cytotoxicity and ensure reliable experimental outcomes.
| Problem | Potential Cause | Recommended Solution | Quantitative Data/Expected Outcome |
| Gradual Decrease in Cell Viability Over Time | 1. Compound Instability: this compound may degrade in culture medium at 37°C. 2. Cumulative Cytotoxicity: The initial concentration is too high for prolonged exposure. 3. Cellular Stress Response: Activation of pro-apoptotic or necrotic pathways. | 1. Increase the frequency of media changes (e.g., every 24-48 hours) with fresh this compound. 2. Perform a dose-response curve for long-term exposure (e.g., 7-14 days) to determine a sub-lethal working concentration. 3. Analyze markers for apoptosis (e.g., cleaved caspase-3, Annexin V) and necrosis (e.g., LDH release) to understand the mode of cell death. | Maintain cell viability >80% compared to vehicle control for the duration of the experiment. Determine an IC20 (concentration that inhibits 20% of cell growth) for long-term studies. |
| Sudden, Widespread Cell Death | 1. Incorrect Compound Concentration: Error in calculating or preparing the this compound stock or working solution. 2. Solvent Toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound. 3. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Verify the concentration of the stock solution and recalculate dilutions. 2. Ensure the final solvent concentration is non-toxic to the specific cell line (typically <0.1% DMSO). 3. Regularly check cultures for signs of contamination and perform mycoplasma testing. | Cell viability in the vehicle control group should remain high (>95%). Solvent control should show no significant difference in viability compared to the untreated control. |
| Altered Cell Morphology | 1. Cytoskeletal Disruption: this compound may interfere with microtubule or actin dynamics. 2. Induction of Senescence: Prolonged treatment may induce a senescent phenotype. 3. Cellular Stress: General response to a cytotoxic agent. | 1. Perform immunofluorescence staining for cytoskeletal proteins (e.g., α-tubulin, phalloidin). 2. Assay for senescence markers such as β-galactosidase activity. 3. Monitor cell morphology daily and compare with vehicle-treated controls. | Maintain normal cell morphology in the majority of the cell population. Identify morphological changes that correlate with specific this compound concentrations. |
| Inconsistent Experimental Results | 1. Variable Compound Activity: Degradation of this compound in stock solutions due to improper storage. 2. Cell Line Instability: Genetic drift or changes in phenotype of the cell line over multiple passages. 3. Inconsistent Seeding Density: Variation in the initial number of cells plated. | 1. Aliquot this compound stock solutions and store at -80°C to avoid freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. 3. Standardize cell counting and seeding procedures. | Achieve a coefficient of variation (CV) of <15% for viability assays across replicate experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: While the exact mechanism for this compound is not extensively documented, compounds with a 1,3,4-thiadiazole (B1197879) sulfonamide scaffold are known to induce cytotoxicity, often through the inhibition of carbonic anhydrase enzymes, which can disrupt cellular pH and ion balance.[1] This can lead to the activation of intrinsic apoptotic pathways.[2]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiment?
A2: The ideal approach is to perform a long-term dose-response experiment. Seed your cells at a low density and treat them with a range of this compound concentrations for the planned duration of your experiment (e.g., 7, 14, or 21 days), including a vehicle control. Monitor cell viability at regular intervals using a non-lytic assay. The highest concentration that maintains high cell viability (e.g., >80%) and the desired biological effect would be optimal.
Q3: How often should I change the media in my long-term this compound experiment?
A3: For long-term experiments with potentially unstable compounds, it is recommended to change the media with freshly prepared this compound every 24 to 48 hours. This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells.
Q4: My cells are detaching from the plate after a few days of this compound treatment. What should I do?
A4: Cell detachment can be a sign of cytotoxicity leading to apoptosis or necrosis. First, verify that the this compound concentration is not too high. You can assess the mode of cell death using an Annexin V/PI apoptosis assay. If apoptosis is confirmed, you may need to lower the this compound concentration. Additionally, ensure your culture vessels are appropriately coated if you are using a cell line that requires specific attachment factors.
Q5: Can I combine this compound with other compounds in my long-term experiments?
A5: Combining this compound with other drugs may lead to synergistic, additive, or antagonistic cytotoxic effects. It is crucial to perform a combination index analysis to understand the interaction between the compounds. Start by determining the IC50 of each compound individually and then test them in combination at various ratios.
Experimental Protocols
Below are detailed protocols for key assays to assess this compound cytotoxicity.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired long-term duration (e.g., 7 days), changing the media with fresh compound as determined.
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Visualizations
Experimental Workflow for Minimizing this compound Cytotoxicity
Caption: Workflow for optimizing this compound concentration.
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Caption: A potential apoptotic pathway for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting cytotoxicity.
References
Technical Support Center: Managing 2-TEDC Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing 2-TEDC in their experiments, encountering precipitation in culture media can be a significant hurdle. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to directly address and resolve issues of this compound precipitation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent inhibitor of 5-, 12-, and 15-lipoxygenase, with IC50 values of 0.09 μM, 0.013 μM, and 0.5 μM, respectively[1]. It is utilized in research for applications such as studying atherosclerosis[1]. Due to its hydrophobic nature, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being introduced to aqueous cell culture media.
Q2: I've observed a precipitate after adding my this compound stock solution to the culture medium. What's causing this?
Precipitation of this compound upon addition to culture media is a common issue arising from its low solubility in aqueous solutions. The primary causes include:
-
High Final Concentration: The final concentration of this compound in the media may be above its solubility limit.
-
"Crashing Out": Rapid dilution of a concentrated DMSO stock in the aqueous media can cause the compound to immediately precipitate. This occurs because the compound is poorly soluble in the culture medium once the DMSO is diluted.
-
Low Temperature: Adding the compound solution to cold media can decrease its solubility.
-
High DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.
Q3: What is the recommended final concentration of DMSO in the culture medium?
To avoid cellular toxicity, the final concentration of DMSO should be kept as low as possible, ideally below 0.1%[2]. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line[2]. Primary cells are often more sensitive and may require even lower concentrations[2].
Q4: How should I prepare and store my this compound stock solution?
For long-term storage, this compound powder should be desiccated at +4°C. Stock solutions should be prepared in an appropriate solvent, such as DMSO, where it is soluble up to 100 mM. It is also soluble in ethanol (B145695) up to 25 mM. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[3].
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these troubleshooting steps:
1. Optimize the Dilution Process:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.
-
Gradual Addition: Add the this compound solution dropwise to the pre-warmed media while gently vortexing or swirling. This gradual introduction can help prevent the compound from crashing out.
2. Adjust Concentrations:
-
Lower the Final this compound Concentration: The most direct way to prevent precipitation is to reduce the final working concentration of this compound in your experiment.
-
Maintain Low DMSO Concentration: Ensure the final DMSO concentration in your culture medium remains at a non-toxic level, generally below 0.5%, and preferably at or below 0.1%[2].
3. Control Physical Parameters:
-
Use Pre-warmed Media: Always use culture media that has been pre-warmed to 37°C for dilutions.
-
Gentle Warming: If you still observe precipitation, gently warming the solution in a 37°C water bath may help to redissolve the compound.
4. Determine Maximum Soluble Concentration:
If precipitation persists, it is crucial to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium. The protocol for this is detailed in the "Experimental Protocols" section below.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 315.34 | |
| Formula | C₁₆H₁₃NO₄S | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 25 mM | |
| Recommended Final DMSO Concentration | ≤ 0.1% - 0.5% | [2] |
| IC50 (5-lipoxygenase) | 0.09 µM | [1] |
| IC50 (12-lipoxygenase) | 0.013 µM | [1] |
| IC50 (15-lipoxygenase) | 0.5 µM | [1] |
| Storage of Powder | Desiccate at +4°C | |
| Storage of Stock Solution | -20°C or -80°C (aliquoted) | [3] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
This protocol will help you identify the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Your complete cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 50 mM or 100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.
-
-
Perform Serial Dilutions in Media:
-
In a 96-well plate, add 100 µL of pre-warmed culture medium to a series of wells.
-
In the first well, add a calculated amount of your this compound DMSO stock to achieve the highest desired test concentration (e.g., 2 µL of a 10 mM stock into 100 µL of media for a 200 µM final concentration). The final DMSO concentration should be kept consistent across all wells and ideally below 0.5%.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mix well, and repeat this process across the row.
-
Include a "media only" control and a "DMSO vehicle" control (media with the same final DMSO concentration as your test wells).
-
-
Incubate and Observe:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or particles) at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).
-
-
Assess Precipitation:
-
Visual Assessment: The highest concentration that remains clear (no visible precipitate) is your maximum working soluble concentration.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Visualizations
Caption: Workflow for determining the maximum soluble concentration of this compound.
Caption: Logical troubleshooting steps for resolving this compound precipitation.
References
Technical Support Center: Understanding the Impact of Serum Proteins on 2-TEDC Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting the effects of serum proteins on the activity of the investigational compound 2-TEDC. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays when we use media containing fetal bovine serum (FBS) compared to serum-free conditions. Why is this happening?
A1: This is a common observation for many small molecule inhibitors. The presence of serum proteins, primarily albumin, in the cell culture medium can lead to the binding of this compound. This protein binding reduces the free concentration of the compound available to interact with its intracellular target. Consequently, a higher total concentration of this compound is required to achieve the same level of biological activity, resulting in an apparent decrease in potency.[1] For instance, the approved Tyk2 inhibitor deucravacitinib (B606291) exhibits 82% to 90% protein binding, which can significantly impact its in vitro activity in the presence of serum.[1]
Q2: How can we experimentally confirm that serum protein binding is the cause of the observed IC50 shift for this compound?
A2: To confirm the impact of serum proteins, you can perform a dose-response experiment where you test the activity of this compound in the presence of varying concentrations of serum (e.g., 2%, 5%, 10% FBS) or purified human serum albumin (HSA) or bovine serum albumin (BSA). If serum protein binding is the primary issue, you should observe a rightward shift in the IC50 curve as the concentration of serum or albumin increases.[1]
Q3: What is the primary serum protein that this compound is likely binding to?
A3: Human serum albumin (HSA) is the most abundant protein in human plasma and is a primary carrier for many drugs, metabolites, and endogenous ligands.[2][3] It is highly likely that this compound, as a small molecule, binds to albumin. Albumin controls the free, active concentration of a drug and can affect its absorption, metabolism, distribution, and excretion.[2]
Q4: Can the binding of this compound to serum proteins affect its stability?
A4: Yes, instability in plasma can lead to misleading in vitro data, including plasma protein binding data.[4] Compounds with certain functional groups like esters, amides, lactones, and lactams are more susceptible to hydrolysis by plasma esterases.[4] It is crucial to assess the plasma stability of this compound to ensure that the observed loss of activity is due to protein binding and not chemical degradation.
Q5: Are there specific binding sites on albumin where this compound might be interacting?
A5: Human serum albumin has multiple binding sites for various ligands. For example, steroids like testosterone (B1683101) have been shown to bind to specific domains on the HSA molecule.[3][5] The binding can be complex, sometimes involving allosterically coupled sites.[3] Characterizing the specific binding site of this compound on albumin would require more advanced biophysical techniques, such as circular dichroism or nuclear magnetic resonance (NMR).[2][3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent serum concentration in the culture medium. Lot-to-lot variability in serum batches. | Standardize the serum percentage in all assays. Use the same batch of serum for a set of experiments to minimize variability.[1] |
| Precipitation of this compound observed at high concentrations in media containing serum. | Limited solubility of this compound, which can be exacerbated by interactions with serum proteins. | Ensure the stock solution of this compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution. Dilute the stock in serum-free medium first before adding it to the serum-containing medium. Perform a solubility test of this compound in your specific assay medium.[1] |
| Unexpected off-target effects are observed in cellular assays with serum. | The high concentration of this compound required to overcome serum protein binding may lead to off-target activities. | Characterize the off-target profile of this compound. Consider using assays that are less sensitive to serum protein binding, such as direct target engagement assays like the Cellular Thermal Shift Assay (CETSA), to confirm target interaction in a cellular context.[1] |
| This compound appears to be inactive in vivo despite potent in vitro activity in serum-free assays. | High plasma protein binding in vivo reduces the free fraction of the compound below its effective concentration. Rapid metabolism or clearance. | Determine the in vivo plasma protein binding and pharmacokinetic profile of this compound. This will help correlate the free drug concentration with the observed in vivo efficacy. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Potency
Objective: To quantify the shift in the half-maximal inhibitory concentration (IC50) of this compound in the presence of varying serum concentrations.
Methodology:
-
Cell Culture: Seed target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in serum-free medium. Prepare parallel 2x concentrated serial dilutions in media containing different percentages of FBS (e.g., 4%, 10%, 20%).
-
Treatment: Remove the culture medium from the cells and add an equal volume of the 2x this compound dilutions to achieve final serum concentrations of 2%, 5%, and 10%. Include appropriate vehicle controls for each serum concentration.
-
Incubation: Incubate the plates for a predetermined duration relevant to the biological assay.
-
Assay Readout: Perform the specific assay to measure the biological activity of this compound (e.g., cell viability assay, reporter gene assay).
-
Data Analysis: Plot the dose-response curves for each serum concentration and calculate the IC50 values. A rightward shift in the IC50 with increasing serum concentration indicates an impact of serum protein binding.[1]
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of this compound in plasma over time.
Methodology:
-
Compound Incubation: Incubate this compound (final concentration, e.g., 1 µM) with plasma (human, rat, mouse) from different species at 37°C. The final DMSO concentration should be low (e.g., 0.25%).[4]
-
Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[4]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile, which also contains an internal standard for LC-MS/MS analysis.[4]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point by monitoring its disappearance relative to the 0-minute sample.[4]
-
Data Analysis: Calculate the half-life (t1/2) of this compound in plasma and the percentage of the compound remaining at each time point.
Quantitative Data Summary
Table 1: Effect of Serum Concentration on this compound IC50 Values
| Serum Concentration (%) | IC50 of this compound (nM) | Fold Shift in IC50 (relative to 0% serum) |
| 0 | 50 | 1.0 |
| 2 | 150 | 3.0 |
| 5 | 400 | 8.0 |
| 10 | 1200 | 24.0 |
Table 2: Plasma Stability of this compound across Species
| Species | Half-life (t1/2, min) | % Remaining at 120 min |
| Human | >120 | 95 |
| Rat | 98 | 45 |
| Mouse | 65 | 28 |
Diagrams
Caption: Workflow for Investigating the Impact of Serum Proteins on this compound Activity.
Caption: Conceptual Diagram of this compound Binding to Serum Proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosterically Coupled Multisite Binding of Testosterone to Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Steroid binding to human serum albumin and fragments thereof. Role of protein conformation and fatty acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of 2-Thiouracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 2-thiouracil (B1096) derivatives, here hypothetically referred to as 2-TEDC.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges limiting the in vivo bioavailability of 2-thiouracil derivatives?
A1: 2-Thiouracil derivatives, like many pyrimidine (B1678525) analogs, can exhibit poor oral bioavailability due to several factors.[1] The primary challenges often include:
-
Low Aqueous Solubility: Many derivatives are hydrophobic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the systemic circulation.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its effective concentration.
-
Gastrointestinal Instability: The compound might be unstable in the harsh acidic or enzymatic environment of the gastrointestinal tract.[1]
Q2: What are the initial steps to consider when formulating a poorly soluble 2-thiouracil derivative for in vivo studies?
A2: For a poorly soluble 2-thiouracil derivative, the initial focus should be on enhancing its dissolution rate.[2][4] Consider these primary strategies:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can significantly improve the dissolution rate.[2][5]
-
Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween® 80) in liquid formulations can improve wetting and solubility.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and enhance dissolution.[2][5]
Q3: Can chemical modification of a 2-thiouracil derivative improve its bioavailability?
A3: Yes, a prodrug approach is a viable strategy. This involves chemically modifying the 2-thiouracil derivative to create a more soluble or permeable molecule that, once absorbed, is converted back to the active parent drug in the body.[3] For example, adding a phosphate (B84403) ester group can significantly increase aqueous solubility.[3]
Q4: What are some advanced formulation strategies for enhancing the bioavailability of 2-thiouracil derivatives?
A4: If basic formulation approaches are insufficient, several advanced drug delivery systems can be explored:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2][5]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][6]
-
Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles can improve its stability, solubility, and absorption profile.[3]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across study animals.
-
Possible Cause: Inconsistent dosing, food effects, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure the oral gavage technique is consistent and accurate for all animals.
-
Control for Food Effects: Administer the compound to fasted animals to minimize variability in gastric emptying and intestinal pH.
-
Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before each administration.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Issue 2: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor solubility, low permeability, or rapid first-pass metabolism.
-
Troubleshooting Steps:
-
Assess Solubility and Dissolution: Conduct in vitro dissolution studies with the current formulation. If dissolution is poor, consider the formulation enhancement strategies mentioned in the FAQs.
-
Evaluate Intestinal Permeability: Use an in vitro model like the Caco-2 cell permeability assay to assess the compound's ability to cross the intestinal barrier.
-
Investigate First-Pass Metabolism: Conduct an in vivo study comparing oral and intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism. If first-pass metabolism is high, a prodrug approach or a different route of administration may be necessary.
-
Data Presentation
Below is an illustrative example of how to present pharmacokinetic data from a hypothetical in vivo study in rats, comparing different formulations of a 2-thiouracil derivative (this compound).
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| Aqueous Suspension | 55 ± 12 | 2.0 ± 0.5 | 150 ± 35 |
| Micronized Suspension | 120 ± 25 | 1.5 ± 0.5 | 450 ± 70 |
| Solid Dispersion | 250 ± 40 | 1.0 ± 0.3 | 980 ± 110 |
| SEDDS Formulation | 480 ± 65 | 0.8 ± 0.2 | 1850 ± 200 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: General Procedure for Oral Administration in Rats
-
Animal Preparation: Use adult male Sprague-Dawley rats (200-250 g). Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the desired formulation of the 2-thiouracil derivative at the target concentration. For suspensions, ensure homogeneity by vortexing immediately before dosing.
-
Dosing: Administer the formulation via oral gavage using a suitable gavage needle. The typical dosing volume is 5-10 mL/kg.
-
Post-Dosing: Return the animals to their cages with free access to water. Food can be provided 2-4 hours post-dosing.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after oral administration.
-
Blood Collection: Collect approximately 0.2-0.3 mL of blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the 2-thiouracil derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.
Visualizations
Caption: A general workflow for improving the in vivo bioavailability of a 2-thiouracil derivative.
Caption: A decision tree for selecting a bioavailability enhancement strategy for this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. journaljamps.com [journaljamps.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Section 1: General Information and Quality Control
Validation & Comparative
A Comparative Guide: 2-TEDC versus Zileuton in Leukotriene Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and specificity of two prominent inhibitors of the 5-lipoxygenase (5-LOX) pathway: 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC) and Zileuton (B1683628). The information presented herein is curated from publicly available experimental data to facilitate informed decisions in research and drug development.
Overview and Mechanism of Action
Both this compound and zileuton target the 5-lipoxygenase pathway, a critical enzymatic cascade in the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including asthma, allergic reactions, and cardiovascular diseases. By inhibiting 5-LOX, these compounds effectively block the initial step in the conversion of arachidonic acid to leukotrienes, thereby attenuating downstream inflammatory responses.
Zileuton is an orally active inhibitor of 5-lipoxygenase and is clinically approved for the management of asthma.[1] It functions by preventing the formation of leukotrienes, including Leukotriene B4 (LTB4), LTC4, LTD4, and LTE4.[2] this compound is a potent inhibitor of 5-, 12-, and 15-lipoxygenase, positioning it as a broader spectrum lipoxygenase inhibitor.
Efficacy Comparison
The inhibitory potency of this compound and zileuton against 5-lipoxygenase has been quantified using the half-maximal inhibitory concentration (IC50). It is crucial to note that IC50 values are highly dependent on the specific experimental conditions, including the enzyme source (purified recombinant enzyme, cell lysates, or whole cells) and the substrate concentration. The following tables summarize the reported IC50 values for both compounds.
Table 1: Inhibitory Potency (IC50) of this compound and Zileuton against 5-Lipoxygenase
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | Not Specified | 0.09 | N/A |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 0.5 | [2] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [2] | |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [2] | |
| Human Whole Blood (LTB4 synthesis) | 0.9 | [2] | |
| Human Blood | 2.6 | [3] | |
| Dog Blood | 0.56 | [3] | |
| Rat Blood | 2.3 | [3] | |
| Antigen-induced tracheal strip contraction | 6 | [3] | |
| J774 Macrophages (PGE2 production) | 1.94 | [4] | |
| Mouse Peritoneal Macrophages (PGE2 production) | 5.79 | [4] | |
| Human Whole Blood (PGE2 production) | 12.9 | [4] |
Note: The IC50 values for PGE2 production by zileuton are included to highlight its off-target effects, as discussed in the specificity section.
Specificity Profile
The specificity of an inhibitor is a critical determinant of its therapeutic window and potential side effects. The following data compares the known specificity of this compound and zileuton against other related enzymes.
Table 2: Specificity of this compound against other Lipoxygenases
| Enzyme | IC50 (µM) |
| 12-Lipoxygenase | 0.013 |
| 15-Lipoxygenase | 0.5 |
Table 3: Specificity and Off-Target Effects of Zileuton
| Target | Effect | Value | Reference |
| 12-Lipoxygenase (platelet) | Little to no inhibition | >100 µM | [2] |
| 15-Lipoxygenase (soybean, rabbit reticulocyte) | Little to no inhibition | >100 µM | [2] |
| Cyclooxygenase (sheep seminal vesicle) | Little to no inhibition | >100 µM | [2] |
| Cytochrome P450 1A2 (CYP1A2) | Weak inhibition | Ki = 66 - 98 µM | [3] |
| Arachidonic Acid Release | Inhibition | IC50 = 3.5 µM | [4] |
Based on the available data, this compound is a potent pan-lipoxygenase inhibitor, with its highest potency against 12-lipoxygenase. Zileuton, on the other hand, demonstrates a greater selectivity for 5-lipoxygenase over 12- and 15-lipoxygenases and cyclooxygenase.[2] However, zileuton exhibits off-target effects, including weak inhibition of CYP1A2 and, notably, the inhibition of prostaglandin (B15479496) synthesis through a mechanism independent of 5-LOX, by suppressing the release of arachidonic acid.[3][4] This latter effect was observed in macrophages and human whole blood.[4]
Signaling Pathways and Experimental Workflows
To visualize the context of this compound and zileuton's activity, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
References
- 1. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-TEDC vs. Nordihydroguaiaretic Acid (NDGA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC) and Nordihydroguaiaretic Acid (NDGA), two potent inhibitors of lipoxygenase (LOX) enzymes. This document summarizes their mechanisms of action, presents available quantitative data for performance comparison, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and NDGA are potent inhibitors of the lipoxygenase pathway, a critical enzymatic cascade in the metabolism of arachidonic acid that leads to the production of pro-inflammatory leukotrienes. While this compound is a highly potent and specific inhibitor of 5-, 12-, and 15-lipoxygenases, NDGA exhibits a broader pharmacological profile, acting as a non-selective LOX inhibitor, an antioxidant, and an inhibitor of several receptor tyrosine kinases and downstream signaling pathways. The choice between these two compounds will depend on the specific research question, with this compound being a more suitable tool for targeted lipoxygenase inhibition and NDGA serving as a broader-acting agent with effects on multiple signaling cascades.
Mechanism of Action and Biological Activity
2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (this compound)
This compound is a potent inhibitor of 5-, 12-, and 15-lipoxygenase.[1] Its primary mechanism of action is the direct inhibition of these enzymes, thereby blocking the conversion of arachidonic acid to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. Beyond its well-characterized role as a LOX inhibitor, emerging research has shown that this compound also exhibits neuroprotective and antiviral activities. Specifically, it has been found to prevent axon degeneration and inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.
Nordihydroguaiaretic Acid (NDGA)
NDGA is a naturally occurring lignan (B3055560) with a more complex pharmacological profile.[2][3] Its mechanisms of action include:
-
Lipoxygenase Inhibition: NDGA is a non-selective inhibitor of lipoxygenases.[4][5]
-
Antioxidant Activity: The catechol moieties in NDGA's structure confer potent antioxidant properties, allowing it to scavenge free radicals.[6]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): NDGA has been shown to directly inhibit the activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and c-erbB2/HER2/neu, leading to the suppression of downstream signaling pathways like the PI3K/Akt pathway.[3][7]
-
Modulation of Other Signaling Pathways: NDGA can also impact other signaling cascades, including the NRF2 and JNK pathways, and has been shown to have anti-cancer and neuroprotective effects.[2][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and NDGA, primarily focusing on their inhibitory concentrations (IC50) against various targets.
Table 1: Lipoxygenase Inhibition
| Compound | 5-Lipoxygenase (IC50) | 12-Lipoxygenase (IC50) | 15-Lipoxygenase (IC50) | Reference |
| This compound | 0.09 µM | 0.013 µM | 0.5 µM | [1] |
| NDGA | ~8 µM (for TNFα antagonism) | - | - | [9] |
Table 2: Other Biological Activities
| Compound | Activity | IC50 / Effective Concentration | Cell Line / Model | Reference |
| This compound | SARS-CoV-2 RdRp Inhibition | - | - | - |
| This compound | Axon Degeneration Prevention | - | - | - |
| NDGA | Inhibition of IGF-1 specific growth | ~30 µM | Cultured breast cancer cells | [7] |
| NDGA | Inhibition of androgen-stimulated growth | 5 ± 1 µM | LAPC-4 prostate cancer cells | [1] |
| NDGA | Inhibition of TNFα-activated microglia | 8 ± 3 µM | Walker EOC-20 microglia cells | [9] |
| NDGA | Inhibition of TBARS production (antioxidant) | 0.1 µM | Rat brain homogenate | [10] |
Experimental Protocols
Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol is based on the method likely used to determine the IC50 values for this compound and is a standard assay for lipoxygenase activity.
Objective: To determine the in vitro inhibitory activity of test compounds against lipoxygenase enzymes.
Principle: Lipoxygenases catalyze the hydroperoxidation of arachidonic acid, leading to the formation of a conjugated diene that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.
Materials:
-
Soybean Lipoxygenase (or other purified LOX isoforms)
-
Arachidonic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
Test compounds (this compound, NDGA) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the lipoxygenase enzyme in cold borate buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Mixture: In a quartz cuvette, mix the borate buffer, the enzyme solution, and the test compound solution (or solvent control).
-
Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the arachidonic acid solution to the cuvette to start the reaction.
-
Measure Absorbance: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).
-
Calculate Inhibition: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cultured cells.
Objective: To determine the effect of test compounds on the viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cultured cells (e.g., cancer cell lines, neurons)
-
Cell culture medium
-
Test compounds (this compound, NDGA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength between 540 and 570 nm.
-
Calculate Viability: Cell viability is expressed as a percentage of the control (untreated cells).
Signaling Pathways and Experimental Workflows
Lipoxygenase Signaling Pathway
The following diagram illustrates the simplified lipoxygenase pathway and the points of inhibition for both this compound and NDGA.
Experimental Workflow for Lipoxygenase Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing lipoxygenase inhibitors.
NDGA's Multi-Target Signaling Inhibition
This diagram illustrates the broader inhibitory effects of NDGA on multiple signaling pathways.
Conclusion
References
- 1. Inhibitory Effects of Nordihydroguaiaretic acid (NDGA) on the IGF-1 Receptor and Androgen Dependent Growth of LAPC-4 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipoxygenase inhibitor, nordihydroguaiaretic acid, inhibits ovulation and reduces leukotriene and prostaglandin levels in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nordihydroguaiaretic acid on cell viability and glucose transport in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective effect of nordihydroguaiaretic acid on cerebral ischemia/reperfusion injury is mediated by the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of nordihydroguaiaretic acid on behavioral impairment and neuronal cell death after forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cyclooxygenase Cross-Reactivity of 2-TEDC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 2-(2-thienylethyl)-5,6-dihydro-7H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-one (2-TEDC) with cyclooxygenase (COX) enzymes. This compound is recognized as a potent inhibitor of 5-, 12-, and 15-lipoxygenase. Understanding its potential interaction with the COX pathway is crucial for evaluating its specificity and potential as a selective anti-inflammatory agent.
While direct experimental data on the COX inhibitory activity of this compound is not currently available in published literature, this guide offers a comparative analysis of related thieno[2,3-d]pyrimidine (B153573) derivatives and established COX inhibitors. This provides a valuable reference for researchers designing studies to characterize the pharmacological profile of this compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against COX-1 and COX-2. This data allows for a comparative assessment of potency and selectivity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical Data) | Thieno[2,3-d]pyrimidine | - | - | - |
| Thieno[2,3-d]pyrimidine Derivative 1 | Thieno[2,3-d]pyrimidine | >100 | 8.2 | >12.2 |
| Thieno[2,3-d]pyrimidine Derivative 2 | Thieno[2,3-d]pyrimidine | 15.7 - 26.6 | 0.29 - 3.3 | Varies |
| Celecoxib | Sulfonamide | 4.0 | 0.04 | 100 |
| Rofecoxib | Sulfone | >100 | 0.018 | >5555 |
| Ibuprofen | Propionic Acid Derivative | 2.5 | 2.5 | 1 |
| Aspirin | Salicylate | 0.1 | 1.7 | 0.06 |
| Indomethacin | Acetic Acid Derivative | 0.02 | 0.5 | 0.04 |
Experimental Protocols
To determine the COX-1 and COX-2 inhibitory activity of this compound, a standardized in vitro enzyme inhibition assay is recommended. The following protocol outlines a common method.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in DMSO
-
Reaction termination solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) standard
-
96-well microplate
-
Plate reader or LC-MS/MS for quantification of PGE2
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. A dilution series should be prepared to determine the IC50 value.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, heme, and the diluted enzyme (either COX-1 or COX-2). b. Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add DMSO. c. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Incubate for a specific time (e.g., 2 minutes) at 37°C. f. Stop the reaction by adding the reaction termination solution.
-
Quantification of Prostaglandin E2 (PGE2): a. The amount of PGE2 produced is quantified. This can be done using a colorimetric ELISA kit or by a more sensitive method like LC-MS/MS.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a suitable software (e.g., GraphPad Prism).
Mandatory Visualization
Cyclooxygenase Signaling Pathway
The following diagram illustrates the key steps in the cyclooxygenase signaling pathway, from the release of arachidonic acid to the production of prostaglandins.
Caption: Cyclooxygenase signaling cascade.
Experimental Workflow for Assessing COX Cross-Reactivity
This diagram outlines the logical flow of experiments to determine the cross-reactivity of a test compound against COX-1 and COX-2.
Caption: Workflow for COX inhibitor screening.
References
2-TEDC: A Comparative Guide to a Potent Dual 5-LOX/15-LOX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(3-thienyl)ethylidene-4,6-dimethoxy-2,3-dihydro-1-indenone (2-TEDC) with other known dual inhibitors of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). By objectively presenting available experimental data, this document aims to assist researchers in evaluating the potential of this compound in drug discovery and development for inflammatory and related diseases.
Introduction to Dual 5-LOX/15-LOX Inhibition
The lipoxygenase (LOX) pathways are critical in the biosynthesis of potent inflammatory mediators, including leukotrienes and lipoxins, from arachidonic acid. 5-LOX and 15-LOX are key enzymes in these pathways, and their simultaneous inhibition presents a promising therapeutic strategy for a variety of inflammatory conditions. Dual inhibitors offer the potential for broader anti-inflammatory efficacy and a more favorable side-effect profile compared to single-target agents.
Comparative Performance of this compound
This compound has emerged as a potent inhibitor of multiple lipoxygenase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against 5-LOX and 15-LOX, alongside data for other relevant inhibitors.
Disclaimer: The data presented below is compiled from various sources and may not be from direct head-to-head comparative studies. Experimental conditions can vary between studies, which may influence the reported IC50 values.
| Inhibitor | 5-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference |
| This compound | 0.09 | 0.5 | [1] |
| Nordihydroguaiaretic acid (NDGA) | 2.3 (tilapia) | 1.7 (tilapia) | [2] |
| Compound 4k (arylidene-5(4H)-imidazolone) | - | Superior to celecoxib | [3] |
| Compound 4f (arylidene-5(4H)-imidazolone) | - | Promising activity | [3] |
| Linoleyl hydroxamic acid (LHA) | 7 | 0.02 | [4] |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the arachidonic acid cascade and the points at which 5-LOX and 15-LOX inhibitors, such as this compound, exert their effects.
Caption: Inhibition of 5-LOX and 15-LOX by dual inhibitors blocks the production of both pro- and anti-inflammatory lipid mediators.
Experimental Protocols
The following are generalized protocols for in vitro 5-LOX and 15-LOX inhibitor screening assays, based on commonly used methodologies. Specific parameters may need to be optimized for individual experiments.
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This assay measures the activity of 5-LOX by detecting the formation of its hydroperoxide products using a fluorescent probe.
Materials:
-
5-LOX enzyme
-
5-LOX Assay Buffer
-
5-LOX Substrate (e.g., Arachidonic Acid)
-
Fluorescent Probe
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Positive control inhibitor (e.g., Zileuton)
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence reader)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep the enzyme and substrate on ice.
-
Compound Preparation: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to desired concentrations in Assay Buffer.
-
Assay Plate Setup:
-
Blank: Add Assay Buffer only.
-
Enzyme Control (100% activity): Add 5-LOX enzyme and vehicle.
-
Positive Control: Add 5-LOX enzyme and positive control inhibitor.
-
Test Compound: Add 5-LOX enzyme and the test compound at various concentrations.
-
-
Reaction Initiation: Add the 5-LOX substrate to all wells except the blank to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes), protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
15-Lipoxygenase (15-LOX) Inhibitor Screening Assay (Spectrophotometric)
This assay measures the formation of conjugated dienes, a product of the 15-LOX reaction, by monitoring the increase in absorbance at 234 nm.
Materials:
-
15-LOX enzyme (e.g., from soybean)
-
Borate Buffer (e.g., 0.2 M, pH 9.0)
-
Substrate (e.g., Linoleic Acid)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Positive control inhibitor (e.g., Nordihydroguaiaretic acid)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all solutions. The substrate solution should be prepared fresh daily.
-
Compound Preparation: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
Blank: Add Buffer and vehicle.
-
Enzyme Control (100% activity): Add 15-LOX enzyme solution and vehicle to the wells/cuvettes.
-
Positive Control: Add 15-LOX enzyme solution and positive control inhibitor.
-
Test Compound: Add 15-LOX enzyme solution and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the enzyme with the inhibitors for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Add the substrate to all wells/cuvettes to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 234 nm over a set period (e.g., 5 minutes) in kinetic mode.
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each condition. Calculate the percentage of inhibition and subsequently the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing dual 5-LOX/15-LOX inhibitors.
Caption: A streamlined workflow for the identification and characterization of novel dual 5-LOX/15-LOX inhibitors.
Conclusion
This compound demonstrates significant inhibitory potency against both 5-LOX and 15-LOX in vitro, positioning it as a valuable tool for research in inflammation and related fields. Further head-to-head comparative studies with other dual inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential. The provided experimental protocols and workflows serve as a guide for researchers aiming to investigate this compound and other novel dual lipoxygenase inhibitors.
References
- 1. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
Comparative Analysis of the Anti-Inflammatory Effects of 2-TEDC and Dexamethasone in Primary Cells
A Head-to-Head Comparison of Efficacy in Modulating Lipopolysaccharide-Induced Inflammation
This guide provides a comparative analysis of the anti-inflammatory properties of the novel compound, 2-Thioethyl-dihydrouracil (2-TEDC), and the well-established corticosteroid, Dexamethasone. The data presented herein is based on studies conducted in primary cell cultures stimulated with Lipopolysaccharide (LPS) to mimic an inflammatory environment.
Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, triggering a robust inflammatory response in various cell types.[1][2] This response is characterized by the production of pro-inflammatory cytokines and mediators, making LPS-induced inflammation a widely used model for evaluating the efficacy of anti-inflammatory agents.[1][2][3]
Comparative Efficacy in Inhibiting Pro-Inflammatory Mediators
The anti-inflammatory potential of this compound and Dexamethasone was quantified by measuring their ability to inhibit the production of key pro-inflammatory markers in LPS-stimulated primary macrophages. The half-maximal inhibitory concentration (IC50) for each compound was determined for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and Inducible Nitric Oxide Synthase (iNOS).
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | COX-2 IC50 (µM) | iNOS IC50 (µM) |
| This compound | 1.2 | 2.5 | 0.8 | 1.5 |
| Dexamethasone | 0.01 | 0.05 | 0.005 | 0.02 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Dexamethasone, a potent synthetic glucocorticoid, exhibits broad anti-inflammatory and immunosuppressive effects.[4][5] Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression.[4][5] This leads to the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[4][6]
Mechanisms of Action: A Signaling Pathway Perspective
The anti-inflammatory effects of both compounds are attributed to their modulation of key signaling pathways involved in the inflammatory response.
Dexamethasone: Dexamethasone primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines.[6]
This compound (Hypothesized): The proposed mechanism for this compound involves the specific inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocols
1. Primary Cell Culture and Stimulation:
-
Cell Type: Primary murine bone marrow-derived macrophages (BMDMs).
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Cells were pre-treated with varying concentrations of this compound or Dexamethasone for 1 hour, followed by stimulation with 100 ng/mL of LPS for 24 hours.
2. Measurement of Cytokine Production (ELISA):
-
Supernatants from the cell cultures were collected after LPS stimulation.
-
The concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance was measured at 450 nm using a microplate reader.
3. Western Blot Analysis for COX-2 and iNOS Expression:
-
Cell lysates were prepared after the treatment period.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While Dexamethasone remains a highly potent anti-inflammatory agent, the novel compound this compound demonstrates significant promise in mitigating LPS-induced inflammation in primary cells. Its targeted inhibition of the NF-κB pathway suggests a potentially more specific mechanism of action, which may warrant further investigation for the development of new anti-inflammatory therapeutics. The experimental framework outlined in this guide provides a robust methodology for the continued evaluation and comparison of such compounds.
References
- 1. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-induced inflammation: Significance and symbolism [wisdomlib.org]
- 3. 357 Lipopolysaccharide induces a pro-inflammatory response in isolated ruminal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Validating the Therapeutic Potential of 2-TEDC in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(1-thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC), a potent lipoxygenase (LOX) inhibitor, against other relevant alternatives in preclinical research. The objective is to furnish researchers with the necessary data and methodologies to evaluate the therapeutic potential of this compound in inflammatory diseases, atherosclerosis, and neurodegeneration.
The Lipoxygenase Pathway: A Key Inflammatory Mediator
The lipoxygenase (LOX) family of enzymes plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators, including leukotrienes and lipoxins. These molecules are pivotal in orchestrating inflammatory responses. Dysregulation of the LOX pathway has been implicated in the pathophysiology of numerous diseases, including asthma, atherosclerosis, and various neurodegenerative disorders. Consequently, the development of potent and selective LOX inhibitors represents a promising therapeutic strategy.
This compound: A Multi-Targeting Lipoxygenase Inhibitor
This compound has been identified as a potent inhibitor of multiple lipoxygenase isoforms, specifically 5-LOX, 12-LOX, and 15-LOX. Its multi-targeted inhibitory profile suggests a broad potential for modulating inflammatory processes.
Mechanism of Action
This compound exerts its inhibitory effects on the lipoxygenase enzymes, thereby blocking the downstream production of pro-inflammatory leukotrienes. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, demonstrate its high potency in in vitro assays.
Comparative Analysis with Alternative LOX Inhibitors
Zileuton: An FDA-approved 5-LOX inhibitor for the treatment of asthma. It has undergone extensive preclinical and clinical evaluation.
Baicalein: A natural flavonoid with inhibitory activity against 12-LOX and 5-LOX. It has been investigated in various preclinical models of inflammation and cancer.
PD146176: A selective inhibitor of 15-LOX, which has been studied in the context of atherosclerosis.
ML355: A potent and selective inhibitor of 12-LOX, with demonstrated antiplatelet activity in preclinical models.
Data Presentation
In Vitro Inhibitory Activity of LOX Inhibitors
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference |
| This compound | 0.09 | 0.013 | 0.5 | [1] |
| Zileuton | ~0.5-1.0 | - | - | [2] |
| Baicalein | 0.13 | ~0.1-1.0 | - | [3] |
| PD146176 | - | - | ~0.2-0.5 | |
| ML355 | - | ~0.02-0.1 | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions. This table provides a general comparative overview.
Preclinical In Vivo Efficacy: A Conceptual Comparison
Due to the limited availability of in vivo data for this compound, this table conceptually outlines key preclinical parameters and provides available data for alternative compounds. This highlights the current data gap and underscores the necessity for future in vivo evaluation of this compound.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Not Available | Not Available | |
| Zileuton | Asthma models (guinea pig, rat) | Reduced bronchoconstriction and inflammation | [2] |
| Baicalein | Various inflammation and cancer models | Anti-inflammatory and anti-tumor effects | [5] |
| PD146176 | Atherosclerosis model (rabbit) | Reduced atherosclerotic plaque formation | [6] |
| ML355 | Thrombosis model (mouse) | Impaired thrombus formation with minimal bleeding | [7][8][9][10] |
Experimental Protocols
In Vitro Lipoxygenase Inhibition Assay (Spectrophotometric)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific lipoxygenase isoform.
Materials:
-
Purified recombinant human 5-LOX, 12-LOX, or 15-LOX
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified lipoxygenase enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy fatty acid product.
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Preclinical Model of Atherosclerosis (ApoE-/- Mouse Model)
Objective: To evaluate the effect of a test compound on the development of atherosclerotic plaques in a genetically modified mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (Western diet)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Equipment for animal handling, dosing, and tissue collection
-
Histological staining reagents (e.g., Oil Red O)
Procedure:
-
Acclimate ApoE-/- mice to the facility for a period of at least one week.
-
Induce atherosclerosis by feeding the mice a high-fat diet for a specified duration (e.g., 12-16 weeks).
-
Randomly assign mice to treatment groups: vehicle control and test compound at different doses.
-
Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage).
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and collect the aorta.
-
Perform en face analysis of the aorta by staining with Oil Red O to visualize and quantify the atherosclerotic lesion area.
-
Alternatively, cross-sections of the aortic root can be prepared and stained to assess plaque morphology and composition.
-
Analyze the data statistically to determine the effect of the test compound on plaque development compared to the vehicle control.
Mandatory Visualizations
Caption: Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical validation of a LOX inhibitor.
References
- 1. [PDF] Tethering Naturally Occurring Peptide Toxins for Cell-Autonomous Modulation of Ion Channels and Receptors In Vivo | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Amino-5-ethyl-1,3,4-thiadiazole (2-TEDC)
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-ethyl-1,3,4-thiadiazole (also known as 2-TEDC), in accordance with established safety protocols.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate potential hazards. The compound is classified as an irritant, and proper personal protective equipment (PPE) must be worn at all times.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant[1][2] | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Irritant[1][2] | Safety glasses with side-shields or goggles |
| Respiratory Irritant[1] | Use in a well-ventilated area or with a fume hood |
| - | Lab coat |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Accidental Release Measures:
-
Ventilate the area: Ensure adequate ventilation to avoid inhalation of dust or vapors.
-
Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the material: Carefully sweep or shovel the spilled material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.
-
Clean the area: Once the material is collected, decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of contaminated materials: All materials used for cleanup, including absorbent and PPE, should be placed in the hazardous waste container for proper disposal.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures that the chemical is managed in compliance with all federal, state, and local environmental regulations.[1] Under no circumstances should this compound be disposed of down the drain. [1]
Operational Plan for Waste Disposal:
-
Collection:
-
Collect waste this compound, including any contaminated materials, in a clearly labeled, sealed, and compatible container.
-
The container should be marked as "Hazardous Waste" and include the chemical name: "2-Amino-5-ethyl-1,3,4-thiadiazole".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Engage a Professional Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste disposal, including the date, quantity of waste, and the name of the disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult the Safety Data Sheet (SDS) and your institution's specific waste disposal policies before handling or disposing of any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-TEDC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-TEDC, a potent lipoxygenase inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
This compound, also known by its chemical name 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (CAS Number: 132465-10-2), is a powerful research tool.[1][2] However, as with any chemical, understanding and mitigating its potential hazards is crucial. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not fully established, it is prudent to treat it as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a robust PPE protocol is the first line of defense.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin absorption of the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or aerosols. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Note: The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
-
Follow the storage temperature recommendations provided by the supplier, which is typically at +4°C for desiccated solids.[3]
3. Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
-
Avoid generating dust. If weighing the solid, do so carefully within the fume hood.
-
When preparing solutions, add the solvent to the this compound slowly to avoid splashing. This compound is soluble in DMSO and ethanol.[3]
-
Wash hands thoroughly after handling.
4. Disposal:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, pipette tips) in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
